BAY 2476568
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(3-fluoro-2-methoxyanilino)-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-24(2,32-4)13-33-18-12-26-10-8-14(18)20-21(19-16(28-20)9-11-27-23(19)30)29-17-7-5-6-15(25)22(17)31-3/h5-8,10,12,28-29H,9,11,13H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEVXMKZJWZLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=CN=C1)C2=C(C3=C(N2)CCNC3=O)NC4=C(C(=CC=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of BAY 2476568 (BAY 2927088): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568, now also known as BAY 2927088, is an investigational, orally bioavailable, reversible, and potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates high selectivity for tumors harboring EGFR exon 20 insertion (ex20ins) mutations, a patient population with historically limited targeted treatment options. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its therapeutic effect through the potent and selective inhibition of the kinase activity of EGFR with exon 20 insertion mutations. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. A key characteristic of this inhibitor is its significant selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially wider therapeutic window and a more favorable safety profile compared to less selective EGFR inhibitors.
Preclinical studies have demonstrated that this compound is a potent and selective, reversible inhibitor with approximately 20- to 40-fold selectivity for EGFR insertion mutations compared to WT EGFR in EGFR-expressing Ba/F3 cells.[1] Furthermore, it has shown potent activity against classical activating EGFR mutations, such as exon 19 deletions and the L858R substitution in exon 21, and notably, it retains its potency against the C797S resistance mutation, a common mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (BAY 2927088)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutations in cellular and biochemical assays.
| EGFR Mutation | Cell Line / Assay Type | IC50 (nM) | Reference |
| Exon 20 Insertions | |||
| ex20ins ASV | Ba/F3 cells | 15.3 | (Siegel, F. et al., 2021) |
| ex20ins SVD | Ba/F3 cells | 11.1 | (Siegel, F. et al., 2021) |
| ex20ins NPH | Ba/F3 cells | 67.9 | (Siegel, F. et al., 2021) |
| ex20ins ASV | Biochemical Assay | < 0.2 | (Siegel, F. et al., 2021) |
| ex20ins SVD | Biochemical Assay | < 0.2 | (Siegel, F. et al., 2021) |
| ex20ins NPH | Biochemical Assay | < 0.2 | (Siegel, F. et al., 2021) |
| Wild-Type EGFR | |||
| WT EGFR | Ba/F3 cells | 273 | (Siegel, F. et al., 2021) |
| WT EGFR | Biochemical Assay | > 1000 | (BioWorld, 2022) |
| Other Activating Mutations | |||
| ex19del | Ba/F3 cells | 0.6 | (Siegel, F. et al., 2021) |
| L858R | Ba/F3 cells | 0.52 | (BioWorld, 2022) |
| Resistance Mutations | |||
| ex19del/T790M | Ba/F3 cells | 54.3 | (Siegel, F. et al., 2021) |
| ex19del/C797S | Ba/F3 cells | 0.3 | (Siegel, F. et al., 2021) |
| ex19del/T790M/C797S | Ba/F3 cells | 120 | (Siegel, F. et al., 2021) |
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit the proliferation of cancer cells expressing various EGFR mutations by 50%.
Methodology:
-
Cell Line Generation: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express full-length human EGFR with specific mutations (e.g., ex20ins ASV, SVD, NPH, ex19del, L858R, and resistance mutations) or wild-type EGFR. Successful transformation renders the cells IL-3 independent, with their proliferation now being driven by the expressed EGFR oncoprotein.
-
Cell Culture: The engineered Ba/F3 cell lines are cultured in appropriate media supplemented with serum but without IL-3. Cells expressing wild-type EGFR are cultured in the presence of EGF.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Model System: Patient-derived xenograft (PDX) models are utilized, where tumor tissue from a non-small cell lung cancer (NSCLC) patient with a documented EGFR exon 20 insertion mutation is implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 100 mg/kg daily). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for evaluating this compound.
References
BAY 2476568: A Technical Guide to its Selectivity for EGFR Exon 20 Insertions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While effective tyrosine kinase inhibitors (TKIs) have been developed for common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have historically been resistant to these therapies. BAY 2476568 (also known as BAY-568) is an investigational, reversible, and potent small molecule inhibitor that has demonstrated significant selectivity for EGFR exon 20 insertion (Exon20Ins) mutations over wild-type (WT) EGFR. This document provides an in-depth technical overview of the preclinical data supporting the selectivity of this compound, including available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Data Presentation
The selectivity of this compound has been primarily characterized through biochemical assays and cell-based proliferation assays. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Biochemical Inhibitory Activity of this compound against EGFR Variants
| EGFR Variant | IC50 (nM) | Data Source |
| Exon 20 Insertions | ||
| insASV | 0.09 | [1] |
| insSVD | 0.21 | [1] |
| insNPG | 0.11 | [1] |
| Other Mutations | ||
| L858R | 28.3 | [1] |
| Wild-Type | ||
| Wild-Type (WT) EGFR | >1000 | [1] |
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EGFR Variants
| Ba/F3 Cell Line | IC50 (nM) | Selectivity vs. WT | Data Source |
| EGFR Exon 20 Insertions | |||
| EGFR insASV | 24 | ~5.3-fold | [1] |
| EGFR insSVD | 20 | 6.4-fold | [1] |
| Wild-Type EGFR | |||
| Wild-Type (WT) EGFR | 128 | - | [1] |
Note: A selectivity of over 20-fold for EGFR exon 20 insertions compared to wild-type EGFR in isogenic Ba/F3 models has been reported in a conference abstract, though specific IC50 values were not provided in that source.[2][3]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the selectivity of this compound. While the exact details of the proprietary studies may vary, these protocols are based on standard methodologies in the field.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified EGFR kinase domains (wild-type and mutants).
Materials:
-
Recombinant human EGFR kinase domains (WT, Exon20Ins variants)
-
This compound (serially diluted)
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
Add the recombinant EGFR kinase domain to the wells of a microplate.
-
Add the diluted this compound to the wells containing the kinase and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent and a microplate reader.
-
The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Ba/F3 Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cells that are dependent on the activity of specific EGFR variants for survival and growth.
Materials:
-
Ba/F3 (murine pro-B) cells stably transfected to express human EGFR (WT or Exon20Ins mutants)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Interleukin-3 (IL-3)
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Culture the Ba/F3-EGFR stable cell lines in medium containing IL-3.
-
To prepare for the assay, wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
-
Seed the cells in 96-well plates at a predetermined density.
-
Add serially diluted this compound to the wells. Include vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
While specific protocols for this compound are not publicly available, a general methodology for assessing the in vivo efficacy of an EGFR inhibitor in a xenograft model is as follows:
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells expressing EGFR exon 20 insertion mutations
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flanks of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway with this compound inhibition.
Caption: Workflow for Ba/F3 cell proliferation assay.
Caption: Logical relationship of this compound selectivity.
Conclusion
The available preclinical data strongly indicate that this compound is a potent and selective inhibitor of EGFR exon 20 insertion mutations. Its significant selectivity over wild-type EGFR, as demonstrated in both biochemical and cellular assays, suggests a favorable therapeutic window. Furthermore, its reversible binding mechanism and activity against the C797S resistance mutation differentiate it from other EGFR TKIs. These findings provide a solid rationale for the continued clinical development of this compound as a targeted therapy for NSCLC patients with EGFR exon 20 insertion-mutant tumors. Further research will be necessary to fully elucidate its clinical efficacy and safety profile.
References
BAY 2476568: A Technical Overview of its Target Profile and Preclinical Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is an investigational, reversible, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has been specifically developed to target activating mutations involving insertions in exon 20 of the EGFR gene, a subset of mutations in non-small cell lung cancer (NSCLC) that are generally associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[1][2] This technical guide provides a comprehensive overview of the target profile, preclinical efficacy, and the methodologies used to characterize this compound.
Target Profile and Selectivity
The primary molecular target of this compound is the EGFR protein, with particularly high potency against variants harboring exon 20 insertion mutations.[1][2][3] Preclinical studies have demonstrated its ability to selectively inhibit the kinase activity of these mutant forms of EGFR over the wild-type (WT) receptor, suggesting a favorable therapeutic window.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data presented below summarizes the potent and selective activity of this compound against various EGFR exon 20 insertion mutants, as well as other common EGFR mutations.
| EGFR Mutant | Biochemical IC50 (nM) | Cellular IC50 (nM) in Ba/F3 cells |
| Exon 20 Insertions | ||
| insASV | < 0.2[2] | 15.3[2] |
| insSVD | < 0.2[2] | 11.1[2] |
| insNPG | < 0.2[2] | 67.9[2] |
| Other Mutations | ||
| ex19del | - | 0.6[2] |
| ex19del/C797S | - | 0.3[2] |
| ex19del/T790M | - | 54.3[2] |
| ex19del/T790M/C797S | - | 120[2] |
| Wild-Type EGFR | - | 273[2] |
Table 1: Inhibitory activity of this compound against various EGFR mutants.
Notably, this compound demonstrates high potency against clinically relevant exon 20 insertion mutations (ASV, SVD, and NPG) in biochemical assays, with IC50 values below 0.2 nM.[2] In cellular models, it maintains potent inhibition of cells driven by these mutations while exhibiting significantly less activity against wild-type EGFR, highlighting its selectivity.[2] Furthermore, this compound retains activity against the C797S resistance mutation, a common mechanism of resistance to third-generation EGFR inhibitors like osimertinib.[1][2]
Binding Kinetics
As of the latest available public data, specific binding kinetic parameters for this compound, such as the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_), have not been disclosed. While IC50 values provide a measure of the functional inhibition of the enzyme, they are not a direct measure of the binding affinity or the kinetics of the inhibitor-target interaction. Techniques such as Surface Plasmon Resonance (SPR) or kinetic enzyme assays would be required to determine these parameters.
Mechanism of Action and Downstream Signaling
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.
EGFR Signaling Pathway
Mutations in EGFR, including exon 20 insertions, lead to constitutive activation of the receptor, triggering a cascade of downstream signaling events. The primary pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which play central roles in cell growth, proliferation, and survival.
Preclinical studies have confirmed that this compound treatment leads to a dose-dependent reduction in the phosphorylation of EGFR, as well as downstream effectors such as ERK and AKT, in cells harboring EGFR exon 20 insertion mutations.[3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been publicly released. However, based on standard practices in kinase inhibitor profiling, a representative protocol for a biochemical IC50 determination assay is provided below.
Representative Biochemical IC50 Determination Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is based on the HTRF® KinEASE™-TK assay, a common method for measuring tyrosine kinase activity.
Materials:
-
Purified recombinant EGFR (wild-type and mutant variants)
-
Kinase reaction buffer
-
ATP solution
-
TK Substrate-biotin
-
HTRF Detection Reagents: Streptavidin-XL665 and TK Antibody-Cryptate
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Enzyme and Substrate Preparation: Prepare a solution of the EGFR enzyme and the biotinylated TK substrate in the kinase reaction buffer.
-
Reaction Initiation:
-
Dispense a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (vehicle control) into the wells of the 384-well plate.
-
Add the EGFR enzyme/substrate mixture (e.g., 5 µL) to each well.
-
Initiate the kinase reaction by adding ATP solution (e.g., 2.5 µL) to each well. The final ATP concentration should be at or near the K_m_ for the specific EGFR variant.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the HTRF detection reagents (Streptavidin-XL665 and TK Antibody-Cryptate) diluted in the detection buffer. These reagents will bind to the biotinylated substrate and the phosphorylated tyrosine residue, respectively.
-
Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Kinase Inhibitor Characterization
The preclinical characterization of a kinase inhibitor like this compound typically follows a multi-stage workflow, starting from initial biochemical screening and progressing to cellular and in vivo models.
Conclusion
This compound is a potent and selective inhibitor of EGFR with exon 20 insertion mutations, a challenging target in NSCLC. Preclinical data demonstrates its high potency against these mutants, selectivity over wild-type EGFR, and activity against the C797S resistance mutation. While detailed binding kinetics are not yet publicly available, the existing biochemical and cellular data support its continued investigation as a potential therapeutic agent for this patient population. Further clinical development will be crucial to fully elucidate its safety and efficacy profile.
References
BAY 2476568: A Reversible EGFR Inhibitor Targeting the C797S Resistance Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, such as the C797S mutation, poses a significant clinical challenge, particularly for third-generation irreversible TKIs like osimertinib (B560133). The C797S mutation alters the covalent binding site of these inhibitors, rendering them ineffective.[1][2] BAY 2476568 is a novel, reversible, and selective EGFR inhibitor that has demonstrated potent activity against various EGFR mutations, including those with the C797S resistance mutation.[3][4] This technical guide provides an in-depth overview of the preclinical activity of this compound, focusing on its efficacy against the C797S mutation.
Mechanism of Action
Unlike irreversible third-generation TKIs that form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR, this compound is a reversible inhibitor.[3][5] This distinction is crucial for its activity against the C797S mutation. The substitution of cysteine with serine at position 797 prevents the formation of a covalent bond, leading to resistance to irreversible inhibitors.[1] As a reversible inhibitor, this compound's binding is not dependent on this cysteine residue, allowing it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.[5]
Preclinical Activity of this compound
Preclinical studies have demonstrated the potent and selective activity of this compound against a range of EGFR mutations, including exon 20 insertions and classical activating mutations, while also retaining potency against C797S-mediated resistance.[3][4]
In Vitro Activity
The in vitro inhibitory activity of this compound was evaluated in biochemical and cellular assays against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| EGFR Mutation | Cell Line | IC50 (nM) |
| Exon 20 Insertions | ||
| ex20ins ASV | Ba/F3 | 15.3[4] |
| ex20ins SVD | Ba/F3 | 11.1[4] |
| ex20ins NPH | Ba/F3 | 67.9[4] |
| Classical & Resistance Mutations | ||
| ex19del | Ba/F3 | 0.6[4] |
| ex19del/C797S | Ba/F3 | 0.3[4] |
| ex19del/T790M | Ba/F3 | 54.3[4] |
| ex19del/T790M/C797S | Ba/F3 | 120[4] |
| Wild-Type | ||
| EGFRwt | Ba/F3 | 273[4] |
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutations.
The data indicates that this compound is highly potent against exon 19 deletions, even in the presence of the C797S mutation, with an IC50 of 0.3 nM.[4] Importantly, the compound retains significant activity against the triple mutation ex19del/T790M/C797S with an IC50 of 120 nM.[4] Furthermore, this compound demonstrates selectivity for mutant EGFR over wild-type (WT) EGFR, with an IC50 of 273 nM for EGFRwt in Ba/F3 cells, suggesting a favorable therapeutic window.[3][4]
In Vivo Efficacy
The anti-tumor efficacy of this compound has been demonstrated in in vivo xenograft models.
| Model Type | EGFR Mutation | Treatment | Outcome |
| NSCLC Patient-Derived Xenograft | EGFRex20ins | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition[4] |
| Cell Line-Derived Xenograft (PC9) | EGFR ex19del | Not specified | Antitumor efficacy[4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.
Treatment with this compound resulted in strong tumor growth inhibition in two non-small cell lung cancer (NSCLC) patient-derived xenograft models carrying EGFR exon 20 insertion mutations.[4] The compound also showed antitumor efficacy in mice bearing PC9 lung cancer cells with EGFR exon 19 deletion mutations, and the treatment was well tolerated.[4] These in vivo studies support the potential of this compound for treating NSCLC with various EGFR mutations.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway with C797S mutation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
The preclinical evaluation of this compound involved a series of standard in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro Kinase and Cellular Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutants and wild-type EGFR.
-
Cell Lines:
-
Ba/F3 cells engineered to express various human EGFR mutations (ex20ins ASV, ex20ins SVD, ex20ins NPH, ex19del, ex19del/C797S, ex19del/T790M, ex19del/T790M/C797S) and wild-type EGFR.[4]
-
SCCNC4EGFRex20insSVD cells for cytotoxicity and phosphorylation assays.[4]
-
A431 and NCI-H2073 cells as EGFRwt expressing controls.[4]
-
-
Methodology:
-
Biochemical Assay: A standard kinase assay was used to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR variants.[4]
-
Cell Proliferation/Viability Assay: Ba/F3 cells were seeded in 96-well plates and treated with serial dilutions of this compound. Cell viability was assessed after a 72-hour incubation period using a standard method like the MTT or CellTiter-Glo assay to determine the IC50 values.
-
Phosphorylation Assay: SCCNC4EGFRex20insSVD, A431, and NCI-H2073 cells were treated with this compound. Cell lysates were collected, and Western blotting was performed to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR to assess the inhibition of EGFR signaling.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Models:
-
Methodology:
-
Tumor cells or fragments were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at a dose of 100 mg/kg daily for 28 days in the PDX models.[4]
-
Tumor volume and body weight were measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors were excised for further analysis, such as pharmacodynamic studies.
-
Conclusion
This compound is a potent and selective reversible EGFR inhibitor with a promising preclinical profile. Its ability to effectively inhibit EGFR, particularly in the presence of the C797S resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The strong in vitro activity against various EGFR mutations, including the challenging triple mutation ex19del/T790M/C797S, and the significant tumor growth inhibition observed in in vivo models, highlight the potential of this compound as a valuable therapeutic agent for patients who have developed resistance to third-generation EGFR TKIs. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into clinical benefits for patients with EGFR-mutated NSCLC.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies for EGFR-mutated non-small cell lung cancer patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Unveiling BAY 2476568: A Preclinical Deep Dive into a Novel EGFR Inhibitor for NSCLC with Exon 20 Insertions
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data for BAY 2476568, a novel, potent, and selective reversible inhibitor of the epidermal growth factor receptor (EGFR). The data presented herein showcases its significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations, a patient population with high unmet medical need. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.
Executive Summary
This compound has demonstrated compelling preclinical activity and selectivity for EGFR ex20ins mutations, which are notoriously resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). In both biochemical and cell-based assays, this compound potently inhibits various EGFR ex20ins variants while exhibiting significantly less activity against wild-type (WT) EGFR, suggesting a favorable therapeutic window. Furthermore, the compound shows efficacy against other clinically relevant EGFR mutations, including acquired resistance mutations like C797S. In vivo studies using patient-derived xenograft (PDX) models of NSCLC with EGFR ex20ins mutations have confirmed its potent anti-tumor activity. This guide will detail the quantitative preclinical data, outline the experimental methodologies employed, and visualize the key mechanisms and workflows.
In Vitro Efficacy and Selectivity
This compound has been rigorously evaluated in a panel of biochemical and cellular assays to determine its potency and selectivity against various EGFR mutations.
Biochemical Kinase Inhibition
The inhibitory activity of this compound was assessed against the kinase activity of several EGFR ex20ins variants.
| EGFR Variant | IC50 (nM) |
| ex20ins ASV | < 0.2[1] |
| ex20ins SVD | < 0.2[1] |
| ex20ins NPH | < 0.2[1] |
| ex20ins NPG | 0.11[2] |
Table 1: Biochemical IC50 values of this compound against EGFR exon 20 insertion variants.
Cellular Proliferation Inhibition
The anti-proliferative effects of this compound were determined in Ba/F3 cells, a murine pro-B cell line that is dependent on the expression of a constitutively active kinase for survival and proliferation.
| Ba/F3 Cell Line expressing | IC50 (nM) |
| EGFR ex20ins ASV | 15.3[1] |
| EGFR ex20ins SVD | 11.1[1] |
| EGFR ex20ins NPH | 67.9[1] |
| Wild-Type EGFR | 273[1] |
Table 2: Cellular IC50 values of this compound in Ba/F3 cells expressing various EGFR constructs. The data highlights a 20-fold selectivity for EGFR insertion mutations over wild-type EGFR in this model system.[3]
Activity Against Other EGFR Mutations
This compound also demonstrated potent activity against other clinically significant EGFR mutations, including those that confer resistance to other EGFR TKIs.
| Ba/F3 Cell Line expressing | IC50 (nM) |
| ex19del | 0.6[1] |
| ex19del/C797S | 0.3[1] |
| ex19del/T790M | 54.3[1] |
| ex19del/T790M/C797S | 120[1] |
Table 3: Cellular IC50 values of this compound in Ba/F3 cells expressing common and resistant EGFR mutations.
In Vivo Anti-Tumor Activity
The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of NSCLC harboring EGFR ex20ins mutations.
| Model | Treatment | Outcome |
| NSCLC PDX with EGFRex20ins (Model 1) | This compound (100 mg/kg p.o. daily for 28 days) | Strong tumor growth inhibition[1] |
| NSCLC PDX with EGFRex20ins (Model 2) | This compound (100 mg/kg p.o. daily for 28 days) | Strong tumor growth inhibition[1] |
| PC9 lung cancer cells (EGFR ex19del) | Not Specified | Antitumor efficacy[1] |
Table 4: Summary of in vivo anti-tumor activity of this compound.
Mechanism of Action: Downstream Signaling Inhibition
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of EGFR and subsequently blocking downstream signaling pathways critical for cell proliferation and survival.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound have not been publicly disclosed, this section provides generalized methodologies for the key experiments cited, based on standard practices in the field.
Ba/F3 Cell Proliferation Assay
This assay is commonly used to determine the potency of kinase inhibitors against specific oncogenic driver mutations.
References
The Discovery and Development of BAY 2476568: A Novel Inhibitor of EGFR Exon 20 Insertion Mutations
A Technical Overview for Researchers and Drug Development Professionals
BAY 2476568 has emerged as a potent and selective, reversible inhibitor targeting epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations, a challenging driver of non-small cell lung cancer (NSCLC). This document provides an in-depth technical guide on the discovery and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying scientific rationale.
Introduction
Mutations in the EGFR gene are well-established oncogenic drivers in NSCLC. While effective tyrosine kinase inhibitors (TKIs) exist for common EGFR mutations like exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have historically been resistant to these therapies. This compound was developed to address this unmet medical need. It is a highly potent and selective small molecule designed to inhibit EGFR ex20ins mutants while sparing the wild-type (WT) form of the receptor, aiming for a wider therapeutic window and reduced toxicity.
Preclinical data for this compound were notably presented at the American Association for Cancer Research (AACR) Annual Meeting in 2021, showcasing its promising profile. This compound has demonstrated significant activity against various EGFR ex20ins variants, as well as classical activating mutations and the C797S resistance mutation that can arise after treatment with third-generation TKIs like osimertinib.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of biochemical and cell-based assays. The following tables summarize the key inhibitory activities and in vivo anti-tumor effects.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants
| Target | Assay Type | IC50 (nM) |
| EGFR ex20ins ASV | Biochemical | < 0.2 |
| EGFR ex20ins SVD | Biochemical | < 0.2 |
| EGFR ex20ins NPH | Biochemical | < 0.2 |
| EGFR ex20ins ASV | Ba/F3 Cells | 15.3 |
| EGFR ex20ins SVD | Ba/F3 Cells | 11.1 |
| EGFR ex20ins NPH | Ba/F3 Cells | 67.9 |
| EGFR WT | Ba/F3 Cells | 273 |
| EGFR ex19del | Ba/F3 Cells | 0.6 |
| EGFR ex19del/C797S | Ba/F3 Cells | 0.3 |
| EGFR ex19del/T790M | Ba/F3 Cells | 54.3 |
| EGFR ex19del/T790M/C797S | Ba/F3 Cells | 120 |
Data sourced from preclinical results presented for BAY-2476568.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | EGFR Mutation | Dosage | Outcome |
| Patient-Derived Xenograft (PDX) | ex20ins | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition |
| Cell Line-Derived Xenograft (PC9) | ex19del | Not specified | Antitumor efficacy |
Data sourced from preclinical results presented for BAY-2476568.[1]
Key Experimental Protocols
The following sections detail the generalized methodologies employed in the preclinical evaluation of this compound.
In Vitro EGFR Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
-
Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
-
Procedure:
-
Recombinant human EGFR kinase domains (wild-type and various mutant forms) are diluted in a kinase assay buffer.
-
A master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP is prepared.
-
Serial dilutions of this compound (or DMSO as a control) are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by adding the EGFR enzyme to the wells containing the substrate/ATP mix and the inhibitor.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A detection reagent is then added to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a plate-reading luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of specific EGFR mutations for their growth and survival.
-
Principle: Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival. When transfected to express a constitutively active kinase like a mutant EGFR, they can proliferate in the absence of IL-3. Inhibition of the mutant EGFR by a drug will lead to a decrease in cell viability and proliferation.
-
Procedure:
-
Ba/F3 cells stably expressing various EGFR mutations (e.g., ex20ins ASV, SVD, NPH, and WT) are cultured in appropriate media without IL-3.
-
Cells are seeded into 96-well plates.
-
Serial dilutions of this compound are added to the wells, and the plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and the results are used to determine the IC50 values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%.
-
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy and tolerability of a drug candidate in a living organism.
-
Principle: Human NSCLC cells or patient-derived tumor tissue fragments are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Procedure:
-
Model Establishment:
-
Cell Line-Derived Xenografts (CDX): Human NSCLC cell lines (e.g., PC9 with EGFR ex19del) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or Balb/c nude).
-
Patient-Derived Xenografts (PDX): Tumor tissue from NSCLC patients with specific EGFR mutations (e.g., ex20ins) is surgically implanted subcutaneously into immunodeficient mice.
-
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control (vehicle) groups. This compound is administered orally at a specified dose and schedule (e.g., 100 mg/kg daily).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded after a defined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., skin) may be collected to analyze the levels of phosphorylated EGFR and downstream signaling proteins (e.g., phospho-Erk) to confirm target engagement.
-
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR ex20ins signaling and inhibition by this compound.
Preclinical Discovery and Development Workflow for this compound
Caption: A representative preclinical workflow for this compound.
Conclusion
This compound is a promising, potent, and selective reversible inhibitor of EGFR exon 20 insertion mutations. Preclinical data have demonstrated its ability to effectively inhibit various ex20ins mutants with a significant selectivity window over wild-type EGFR.[2] Furthermore, its activity against other clinically relevant EGFR mutations, including the C797S resistance mutation, suggests a potential for broader application in the treatment of EGFR-mutant NSCLC. The in vivo studies have corroborated the in vitro findings, showing significant anti-tumor efficacy in xenograft models.[1][2] The comprehensive preclinical data package supports the continued development of this compound as a potential therapeutic option for patients with NSCLC harboring EGFR exon 20 insertions.
References
An In-depth Technical Guide to BAY 2476568: A Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) targeting exon 20 insertion mutations.
Core Compound Details
Chemical Structure
Systematic Name: N-(5-((4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide
SMILES: CN(CC--INVALID-LINK--(C)C)c1cc(c(OC)cc1NC(=O)C=C)N/C=N/c2nc(sc2)Nc3ccc(F)c(Cl)c3
Chemical Formula: C26H31ClFN7O2S
(Image of the chemical structure of this compound)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C26H31ClFN7O2S |
| Molecular Weight | 576.1 g/mol |
| LogP | 4.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Water Solubility | Data not publicly available |
| CAS Number | 2415668-33-3 |
Pharmacological Properties and Mechanism of Action
This compound is a reversible, potent, and selective inhibitor of EGFR, with notable activity against EGFR exon 20 insertion (ex20ins) mutations.[1][2] These mutations are a significant challenge in the treatment of non-small cell lung cancer (NSCLC) as they often confer resistance to standard EGFR tyrosine kinase inhibitors (TKIs).
In Vitro Potency and Selectivity
Biochemical and cellular assays have demonstrated the potent inhibitory activity of this compound against various EGFR mutations. The tables below summarize the reported IC50 values.
Table 2.1: Biochemical Assay - IC50 Values [1]
| EGFR Variant | IC50 (nM) |
| ex20ins ASV | < 0.2 |
| ex20ins SVD | < 0.2 |
| ex20ins NPH | < 0.2 |
Table 2.2: Cellular Assay (Ba/F3 Cells) - IC50 Values [1]
| EGFR Variant | IC50 (nM) |
| ex20ins ASV | 15.3 |
| ex20ins SVD | 11.1 |
| ex20ins NPH | 67.9 |
| EGFRwt | 273 |
Table 2.3: Activity Against Other EGFR Mutations (Ba/F3 Cells) - IC50 Values [1]
| EGFR Variant | IC50 (nM) |
| ex19del | 0.6 |
| ex19del/C797S | 0.3 |
| ex19del/T790M | 54.3 |
| ex19del/T790M/C797S | 120 |
These data highlight the high potency of this compound against EGFR ex20ins mutations and its selectivity over wild-type (WT) EGFR.[1][2] The compound also retains activity against other clinically relevant EGFR mutations, including the C797S resistance mutation.[1]
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the kinase activity of mutant EGFR. This leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. Specifically, treatment with this compound has been shown to decrease the phosphorylation of EGFR, as well as the downstream effectors ERK1/2 and Akt.[3]
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of NSCLC harboring EGFR ex20ins mutations. Oral administration of this compound at a dose of 100 mg/kg daily for 28 days resulted in significant tumor growth inhibition.[1] The treatment was also well-tolerated in these preclinical models.[1]
Experimental Protocols
Cell-Based Proliferation Assay (Ba/F3 Cells)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations.
Methodology:
-
Cell Culture: Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and interleukin-3 (IL-3), which is essential for the survival of the parental cell line.
-
Transfection: Ba/F3 cells are stably transfected with plasmids encoding either wild-type EGFR or various EGFR mutants (e.g., ex20ins ASV, ex20ins SVD, ex19del). Successful transfection allows the cells to proliferate in the absence of IL-3, driven by the activity of the expressed EGFR variant.
-
Assay Setup: Transfected Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Model Establishment: Tumor fragments from NSCLC patients with confirmed EGFR ex20ins mutations are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or similar strains).
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion.
-
Treatment: When the tumors in the experimental cohort reach the target volume, mice are randomized into treatment and vehicle control groups. This compound is administered orally at the specified dose and schedule (e.g., 100 mg/kg, daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint: The study is concluded after a predetermined duration (e.g., 28 days) or when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Synthesis
Detailed information regarding the synthetic route for this compound is proprietary and not publicly available. However, the synthesis of similar substituted pyrimidine (B1678525) derivatives as EGFR inhibitors often involves multi-step reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations.
Conclusion
This compound is a promising preclinical candidate for the treatment of NSCLC harboring EGFR exon 20 insertion mutations. Its high potency, selectivity over wild-type EGFR, and activity against other resistance mutations warrant further investigation and clinical development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this novel therapeutic agent.
References
An In-depth Technical Guide on BAY 2476568 for EGFR-Mutant Non-Small Cell Lung Cancer
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly exon 19 deletions (ex19del) and the L858R point mutation in exon 21, are key oncogenic drivers in a significant subset of non-small cell lung cancer (NSCLC) cases[1][2]. While tyrosine kinase inhibitors (TKIs) targeting these mutations have transformed patient outcomes, the emergence of resistance necessitates the development of novel therapeutic agents. This document provides a comprehensive technical overview of BAY 2476568, a potent, selective, and reversible EGFR inhibitor. Preclinical data demonstrates its high potency against classical activating mutations like ex19del and L858R, as well as its activity against certain resistance mutations, positioning it as a promising candidate for further investigation. This guide details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction: The Landscape of EGFR Mutations in NSCLC
Activating mutations in the EGFR gene are present in approximately 10-20% of Caucasian and up to 50% of Asian patients with NSCLC[1]. The two most common, or "classical," mutations are exon 19 deletions and the L858R substitution, which together account for about 85-90% of all EGFR mutations[1][2]. These mutations lead to constitutive activation of the EGFR tyrosine kinase domain, promoting downstream signaling pathways that drive cell proliferation and survival.
First, second, and third-generation EGFR TKIs have been developed to target these mutations, with varying mechanisms and efficacy profiles[3][4]. However, challenges remain, including intrinsic or acquired resistance, often mediated by secondary mutations like T790M or C797S[5][6]. This compound is a reversible inhibitor that has demonstrated potent activity against classical EGFR mutations and has retained potency in the presence of the C797S resistance mutation[5][6].
Mechanism of Action of this compound
This compound is a potent and selective, reversible inhibitor of the EGFR tyrosine kinase[5][6]. Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, reversible inhibitors like this compound compete with ATP for binding to the kinase domain. Preclinical studies indicate that this compound exhibits selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is a critical attribute for minimizing off-target toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibition[5][6]. Its activity against the C797S mutation, which confers resistance to irreversible inhibitors like osimertinib, suggests a distinct binding mode and a potential role in later lines of therapy[5][6].
References
- 1. Rare epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of uncommon EGFR mutations in non-small cell lung cancer: new evidence and treatment - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. | BioWorld [bioworld.com]
- 6. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for the Selectivity of BAY 2476568: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural basis for the selectivity of BAY 2476568, a potent and reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) variants containing exon 20 insertions (Exon20ins). This document collates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the EGFR gene are well-established drivers of non-small cell lung cancer (NSCLC). While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have proven largely resistant to these therapies.[2]
This compound has emerged as a promising therapeutic agent that demonstrates high potency and selectivity for EGFR Exon20ins mutants over wild-type (WT) EGFR.[3][4] Understanding the structural underpinnings of this selectivity is paramount for the rational design of next-generation inhibitors and for optimizing clinical strategies.
The Structural Landscape of EGFR Exon 20 Insertions
Unlike sensitizing mutations that directly alter the ATP-binding pocket, exon 20 insertions typically occur in the loop following the C-helix of the kinase domain.[2][3] Crystallographic studies of an EGFR Exon20ins mutant (D770_N771insNPG) have revealed that the ATP-binding pocket remains largely unaltered compared to WT EGFR.[2] This finding suggests that the mechanism of resistance to traditional TKIs and the sensitivity to selective inhibitors like this compound is not due to direct steric hindrance within the active site.
Molecular dynamics simulations have provided further insight, indicating that exon 20 insertions stabilize the active conformation of the EGFR kinase.[5][6] This is achieved through increased interactions that stabilize the αC helix and preserve the catalytically important Lys745-Glu762 salt bridge.[5][6] The insertions may also disrupt interactions that are crucial for maintaining the inactive "αC-out" conformation, thereby promoting a shift towards the active state.[5] It is this specific, stabilized active conformation of the Exon20ins mutants that likely presents a unique therapeutic window for selective inhibitors like this compound.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of EGFR Variants by this compound
| EGFR Variant | IC₅₀ (nM) | Reference(s) |
| WT | >1000 | [7] |
| Exon20ins ASV | 0.09 | [7][8] |
| Exon20ins SVD | 0.21 | [7][8] |
| Exon20ins NPG | 0.11 | [7][8] |
| L858R | 28.3 | [7] |
| Ex19del | 0.6 | [4] |
| Ex19del/T790M | 54.3 | [4] |
| Ex19del/C797S | 0.3 | [4] |
| Ex19del/T790M/C797S | 120 | [4] |
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells
| Ba/F3 Cell Line Expressing | IC₅₀ (nM) | Reference(s) |
| WT EGFR | 128 | [7] |
| EGFR Exon20ins ASV | 24 | [7] |
| EGFR Exon20ins SVD | 20 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase.[8]
Materials:
-
Purified recombinant EGFR kinase domains (WT and mutants)
-
HTRF KinEASE-TK assay kit (Cisbio) containing TK Substrate-biotin and Streptavidin-XL665
-
Europium-labeled anti-phosphotyrosine antibody (anti-pY-Eu3+ cryptate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 5 mM MgCl₂, 5 mM MnCl₂)
-
This compound stock solution (in DMSO)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the inhibitor dilutions into the 384-well plates.
-
Add the EGFR enzyme and TK Substrate-biotin solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, Streptavidin-XL665, and anti-pY-Eu3+ cryptate.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC₅₀ values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[1]
Materials:
-
Ba/F3 cells engineered to express WT or mutant EGFR
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the Ba/F3 cells in 96-well plates at a predetermined density.
-
Allow the cells to attach and resume growth overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Treat the cells with the inhibitor dilutions and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC₅₀ values.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways, experimental workflows, and the proposed structural basis for this compound selectivity.
EGFR Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural, biochemical and clinical characterization of epidermal growth factor receptor (EGFR) exon 20 insertion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
Methodological & Application
Application Notes: In Vitro Profiling of BAY 2476568, a Selective EGFR Inhibitor
Introduction
BAY 2476568 is a potent, reversible, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with pronounced activity against EGFR variants harboring exon 20 insertion (ex20ins) mutations.[1] These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3] this compound demonstrates high selectivity for mutant EGFR over wild-type (WT) EGFR, providing a promising therapeutic window.[1][2] Its mechanism of action involves the inhibition of EGFR kinase activity, which subsequently blocks downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, that are crucial for cell proliferation and survival.[2][4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including biochemical kinase assays, cell-based proliferation and apoptosis assays, and western blotting for target engagement.
EGFR Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical EGFR signaling pathway and the inhibitory action of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound directly inhibits the EGFR kinase domain, preventing this signaling cascade.
Caption: EGFR signaling pathway and the inhibitory point of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Biochemical IC50 Values for this compound Against EGFR Kinase Activity
| EGFR Variant | IC50 (nM) |
|---|---|
| exon20 insASV | 0.09[4] |
| exon20 insSVD | 0.21[4] |
| exon20 insNPG | 0.11[4] |
| L858R | 28.3[4] |
| Wild-Type (WT) | >1000[4] |
Table 2: Anti-proliferative IC50 Values for this compound in Ba/F3 Cells
| Ba/F3 Cell Line Expressing | Incubation Time | IC50 (nM) |
|---|---|---|
| EGFR exon20 insASV | 72 h | 15.3[1], 24[4] |
| EGFR exon20 insSVD | 72 h | 11.1[1], 20[4] |
| EGFR exon20 insNPH | 72 h | 67.9[1] |
| EGFR ex19del | 72 h | 0.6[1] |
| EGFR ex19del/C797S | 72 h | 0.3[1] |
| EGFR ex19del/T790M | 72 h | 54.3[1] |
| EGFR ex19del/T790M/C797S | 72 h | 120[1] |
| EGFR Wild-Type (WT) | 72 h | 273[1], 128[4] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR protein variants. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Caption: Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute this series in the appropriate kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5][6]
-
Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to triplicate wells of a 384-well assay plate.[7]
-
Kinase Reaction:
-
Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.[8]
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for another 30 minutes at room temperature in the dark.[8]
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines, particularly those engineered to express specific EGFR mutations (e.g., Ba/F3 cells). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP as an indicator of metabolically active cells.[9][10]
Caption: Workflow for a cell proliferation assay using CellTiter-Glo®.
Methodology:
-
Cell Plating: Harvest and count cells (e.g., Ba/F3 expressing EGFR ex20ins). Seed 1,000 to 100,000 cells per well in 100 µL of culture medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line.[11]
-
Cell Culture: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and resume growth.[12]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells with the compound for 72 hours.[4][10]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence using a plate reader.[10]
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the anti-proliferative IC50 value.
Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on staining with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, a characteristic of late apoptosis and necrosis.[13][14]
Caption: Workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the desired concentration of this compound for 24-48 hours.[13][14]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells (by trypsinization). Combine them and centrifuge (e.g., 670 x g for 5 min).[13][14]
-
Washing: Wash the cell pellet twice with cold, sterile PBS, centrifuging after each wash.[13]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.[13]
-
Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[13]
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. | BioWorld [bioworld.com]
- 2. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Determination of BAY 2476568 IC50 in Ba/F3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion mutations.[1][2] These mutations are known drivers in non-small cell lung cancer (NSCLC) and often confer resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely used model system in cancer research.[5] When transfected with a constitutively active oncogene like a mutated EGFR, Ba/F3 cells become IL-3 independent, and their proliferation becomes dependent on the activity of the introduced oncogene.[5] This makes them an ideal model for assessing the potency of targeted inhibitors like this compound.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in Ba/F3 cells engineered to express EGFR exon 20 insertion mutations.
Mechanism of Action and Signaling Pathway
This compound selectively targets EGFR with exon 20 insertion variants, showing significantly less activity against wild-type (WT) EGFR.[1][2] Upon binding to the ATP-binding pocket of the mutated EGFR kinase domain, this compound inhibits its autophosphorylation. This blockade prevents the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][4] In Ba/F3 cells expressing EGFR exon 20 insertion mutants, this compound has been shown to inhibit the phosphorylation of EGFR at tyrosine 1068 (Y1068) and subsequently reduce the phosphorylation of ERK1/2 and Akt at serine 473 (S473).[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified both in biochemical kinase assays and in cell-based proliferation assays using Ba/F3 cells. The data highlights the compound's high potency and selectivity for EGFR exon 20 insertion mutants over wild-type EGFR.
| Assay Type | Cell Line / Target | IC50 (nM) |
| Kinase Activity | EGFR insASV | 0.09[1] |
| EGFR insSVD | 0.21[1] | |
| EGFR insNPG | 0.11[1] | |
| EGFR L858R | 28.3[1] | |
| Wild-Type EGFR | >1000[1] | |
| Anti-proliferative Activity | Ba/F3-EGFR insASV | 24[1] |
| (72h treatment) | Ba/F3-EGFR insSVD | 20[1] |
| Ba/F3-WT EGFR | 128[1] |
Experimental Protocols
Cell Culture and Maintenance of Ba/F3 Cells
This protocol describes the maintenance of both the parental IL-3-dependent Ba/F3 cell line and the IL-3-independent Ba/F3 lines stably expressing EGFR exon 20 insertion mutations.
Materials:
-
Ba/F3 parental cells
-
Ba/F3 cells stably transfected with EGFR exon 20 insertion mutants (e.g., insASV, insSVD)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine IL-3 (for parental cells)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Medium Preparation:
-
Parental Ba/F3 Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5-10 ng/mL of murine IL-3.
-
Transfected Ba/F3 Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Routine Culture:
-
Culture cells in suspension in T-25 or T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Split the cells every 2-3 days by diluting the cell suspension with fresh growth medium.
-
-
Cell Counting: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue. Count viable (unstained) cells using a hemocytometer or automated cell counter to determine cell density and viability.
IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the anti-proliferative IC50 of this compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.
Materials:
-
Ba/F3 cells expressing EGFR exon 20 insertion mutants
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Growth medium (without IL-3 for transfected cells)
-
White, flat-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest log-phase Ba/F3 cells and perform a cell count.
-
Resuspend the cells in fresh growth medium to a final concentration that will result in 2,000-5,000 cells per well in a 50 µL volume.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (background control).
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in growth medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).
-
Add 50 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 100 µL. Add 50 µL of medium with the same DMSO concentration to the control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by setting the average luminescence of the "cells only" (DMSO control) wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
The Ba/F3 cellular system provides a robust and reliable platform for evaluating the potency and selectivity of targeted inhibitors like this compound. The protocols outlined here offer a standardized method for determining the IC50 of this compound, a critical parameter in its preclinical characterization. The high potency of this compound against Ba/F3 cells expressing EGFR exon 20 insertion mutations underscores its therapeutic potential for NSCLC patients harboring these specific genetic alterations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following Treatment with BAY 2476568
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).
BAY 2476568 is a potent and selective, reversible inhibitor of EGFR, with notable activity against EGFR variants harboring exon 20 insertion mutations. These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs). This compound effectively suppresses EGFR autophosphorylation, thereby inhibiting downstream signaling pathways and impeding cancer cell proliferation. Specifically, this compound has been demonstrated to decrease the phosphorylation of EGFR at tyrosine residue 1068 (p-EGFR Tyr1068).
Western blotting is a fundamental and widely used technique to assess the efficacy of EGFR inhibitors like this compound. By detecting the levels of phosphorylated EGFR (p-EGFR), researchers can quantify the inhibitory effect of the compound on EGFR activation. This document provides a detailed protocol for the treatment of cancer cell lines with this compound and the subsequent detection of p-EGFR (Tyr1068) levels by Western blot analysis.
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection:
-
For a positive control for this compound efficacy, use a cell line known to harbor an EGFR exon 20 insertion mutation, such as NCI-H1975 (while not an exon 20 insertion, it is a well-characterized EGFR mutant line sensitive to some inhibitors) or engineered Ba/F3 cells expressing specific EGFR exon 20 insertion mutations. Patient-derived cell lines such as BID007 (EGFR-A763_Y764insFQEA) or BID019 (EGFR-N771_H772insH) are also suitable if available.
-
For a negative control, a cell line with wild-type EGFR, such as A431, can be used.
-
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.
-
-
Serum Starvation (Optional but Recommended):
-
Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours. This step helps to reduce the basal level of EGFR phosphorylation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments. A common treatment concentration is 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Incubate the cells with the inhibitor for a predetermined duration. A 6-hour incubation is a reasonable starting point, but the optimal time may vary depending on the cell line and experimental goals.
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with recombinant human EGF to induce EGFR phosphorylation. A final concentration of 100 ng/mL for 15-30 minutes at 37°C is a common practice.
-
Include an unstimulated control for comparison.
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions.
-
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for your specific apparatus.
-
-
Blocking:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions in the table below.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To detect total EGFR and a loading control on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps for the next primary antibody.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Data Presentation
Quantitative data from the Western blot analysis should be obtained through densitometry using software such as ImageJ. The intensity of the p-EGFR band should be normalized to the total EGFR band, and subsequently to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
Recommended Antibody Dilutions
| Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-EGFR (Tyr1068) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total EGFR | Rabbit/Mouse | 1:1000 | Cell Signaling Technology |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 - 1:5000 | Cell Signaling Technology |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 - 1:5000 | Cell Signaling Technology |
Table for Quantitative Data Summary
Table 1: Densitometry Analysis of p-EGFR/Total EGFR Ratio
| Treatment | p-EGFR (Tyr1068) Intensity | Total EGFR Intensity | Loading Control (β-actin) Intensity | Normalized p-EGFR/Total EGFR | Fold Change vs. Control |
| Vehicle Control (DMSO) | 1.0 | ||||
| This compound (10 nM) | |||||
| This compound (100 nM) | |||||
| This compound (1 µM) |
Note: The "Normalized p-EGFR/Total EGFR" is calculated as: (p-EGFR Intensity / Total EGFR Intensity) / (Loading Control Intensity). The "Fold Change vs. Control" is then calculated relative to the vehicle control.
Troubleshooting
For common Western blotting issues such as high background, weak or no signal, or non-specific bands, please refer to standard troubleshooting guides. Key considerations for p-EGFR detection include:
-
Always use fresh protease and phosphatase inhibitors.
-
Keep samples on ice at all times during preparation.
-
Optimize antibody concentrations and incubation times.
-
Ensure efficient protein transfer, especially for a large protein like EGFR (~175 kDa).
-
Use BSA for blocking and antibody dilutions when working with phospho-specific antibodies to avoid non-specific binding that can occur with milk.
Application Notes and Protocols for BAY 2476568 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent, selective, and reversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with high affinity for mutations in exon 20, a common site for insertions that confer resistance to standard EGFR inhibitors in non-small cell lung cancer (NSCLC). Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the in vivo activity of this compound, highlighting its potential as a therapeutic agent for this patient population. These application notes provide a summary of the available preclinical data and detailed protocols for the utilization of this compound in EGFR exon 20 insertion-positive NSCLC PDX models.
Data Presentation
In Vitro Selectivity of this compound
| Cell Model System | Target | Selectivity vs. WT EGFR | Reference |
| Isogenic Ba/F3 cells | EGFR exon 20 insertions | >20-fold | [1] |
| Cancer cell lines with endogenous EGFR exon 20 insertions | EGFR exon 20 insertions | >20-fold | [1] |
In Vivo Efficacy of this compound in Xenograft Models
While specific quantitative data on tumor growth inhibition (TGI) from patient-derived xenograft (PDX) models for this compound is not yet publicly available in detail, preclinical studies have confirmed its in vivo activity. The available information indicates a correlation between treatment and the reduction of key pharmacodynamic biomarkers in tumor tissue.
| Xenograft Model Type | Biomarker | Observed Effect | Reference |
| EGFR exon 20 insertion | Phospho-EGFR | Reduction | [1] |
| EGFR exon 20 insertion | Phospho-Erk | Reduction | [1] |
Signaling Pathway
This compound targets the ATP binding site of the EGFR kinase domain. In NSCLC with EGFR exon 20 insertion mutations, the receptor is constitutively active, leading to the downstream activation of pro-survival signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By inhibiting EGFR phosphorylation, this compound effectively blocks these downstream signals, leading to decreased tumor cell proliferation and survival.
Experimental Protocols
The following protocols provide a general framework for the establishment and utilization of NSCLC PDX models for evaluating the efficacy of this compound. These are based on established methodologies and should be adapted to specific experimental needs.
Protocol 1: Establishment of NSCLC Patient-Derived Xenograft (PDX) Models
Objective: To establish a viable and passageable PDX model from a fresh patient tumor specimen harboring an EGFR exon 20 insertion mutation.
Materials:
-
Fresh tumor tissue from a consenting patient, collected in sterile transport medium (e.g., RPMI-1640 with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthesia and analgesics for mice.
Procedure:
-
Tissue Processing:
-
Within a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS).
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
When a tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Process the resected tumor as described in step 1 and implant fragments into a new cohort of mice to generate the P1 generation.
-
PDX models are typically considered established and ready for experimental use after successful passaging for at least three generations (P3).
-
Protocol 2: In Vivo Efficacy Study of this compound in Established PDX Models
Objective: To evaluate the anti-tumor activity of this compound in an established NSCLC PDX model with a confirmed EGFR exon 20 insertion mutation.
Materials:
-
Established NSCLC PDX model (e.g., P3 or later).
-
A cohort of immunodeficient mice.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation and Cohort Formation:
-
Implant tumor fragments from the established PDX line into the flanks of a cohort of mice.
-
Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Data Collection:
-
Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and resect the tumors.
-
Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor samples can be collected for pharmacodynamic analysis (see Protocol 3).
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the target engagement and downstream pathway inhibition of this compound in PDX tumor tissue.
Materials:
-
Tumor samples collected from the in vivo efficacy study.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies for Western blotting or immunohistochemistry (IHC) against:
-
Total EGFR
-
Phospho-EGFR (pEGFR)
-
Total ERK
-
Phospho-ERK (pERK)
-
-
Equipment and reagents for Western blotting or IHC.
Procedure:
-
Sample Preparation:
-
Homogenize tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target proteins (total and phosphorylated forms).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total proteins.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining on tissue sections using antibodies against the target proteins.
-
Analyze the staining intensity and distribution to assess protein expression and phosphorylation in the tumor tissue.
-
Conclusion
This compound is a promising therapeutic agent for NSCLC patients with EGFR exon 20 insertion mutations. The use of patient-derived xenograft models is a critical tool for the preclinical evaluation of its efficacy and mechanism of action. The protocols outlined above provide a comprehensive guide for researchers to establish and utilize these models to further investigate the therapeutic potential of this compound. As more quantitative data from in vivo PDX studies become available, these application notes will be updated to provide more specific guidance on expected outcomes.
References
Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to BAY 2476568
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common type of EGFR alteration in NSCLC and are generally associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2] this compound offers a promising therapeutic strategy for this patient population. These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound, focusing on cell viability and target engagement assays.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of EGFR, inhibiting its kinase activity. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Preclinical studies have shown that this compound is highly selective for EGFR with exon 20 insertion mutations over wild-type (WT) EGFR.[2]
Sensitive Cell Lines
Preclinical data has demonstrated the activity of this compound in various engineered and patient-derived cancer cell models. The most comprehensive publicly available data is for the murine pro-B cell line, Ba/F3, engineered to express various human EGFR mutations.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell line models.
Table 1: Anti-proliferative Activity of this compound in Ba/F3 Cell Lines [1][3]
| Cell Line (EGFR Status) | Mutation Type | IC50 (nM) |
| Ba/F3 EGFR ex20ins ASV | Exon 20 Insertion | 15.3 |
| Ba/F3 EGFR ex20ins SVD | Exon 20 Insertion | 11.1 |
| Ba/F3 EGFR ex20ins NPH | Exon 20 Insertion | 67.9 |
| Ba/F3 EGFR wt | Wild-Type | 273 |
| Ba/F3 EGFR ex19del | Classical Activating | 0.6 |
| Ba/F3 EGFR ex19del/T790M | Resistance | 54.3 |
| Ba/F3 EGFR ex19del/C797S | Resistance | 0.3 |
| Ba/F3 EGFR ex19del/T790M/C797S | Resistance | 120 |
Table 2: Biochemical Inhibitory Activity of this compound [1][3]
| EGFR Variant | Mutation Type | IC50 (nM) |
| EGFR ex20ins ASV | Exon 20 Insertion | < 0.2 |
| EGFR ex20ins SVD | Exon 20 Insertion | < 0.2 |
| EGFR ex20ins NPH | Exon 20 Insertion | < 0.2 |
Signaling Pathway
This compound targets the EGFR signaling pathway, which is a critical regulator of cell growth and proliferation. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., NCI-H1975, SCCNC4EGFRex20insSVD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a promising targeted therapy for NSCLC with EGFR exon 20 insertion mutations. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound in relevant cancer cell line models. The use of both cell viability and western blot assays will allow for a comprehensive assessment of the compound's anti-proliferative activity and its on-target effects on the EGFR signaling pathway. Further investigation in a broader panel of human NSCLC cell lines with diverse EGFR exon 20 insertion mutations is warranted to fully characterize the sensitivity profile of this compound.
References
Application Notes and Protocols for BAY 2476568 Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent, reversible, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with notable activity against EGFR exon 20 insertion (ex20ins) mutations. These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Understanding the downstream signaling consequences of this compound inhibition is crucial for elucidating its mechanism of action and identifying biomarkers of response. These application notes provide a comprehensive overview of the experimental protocols to analyze the downstream signaling pathways affected by this compound.
EGFR activation, upon ligand binding, triggers the dimerization of the receptor and subsequent autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation, survival, and differentiation. This compound exerts its therapeutic effect by inhibiting EGFR autophosphorylation, thereby attenuating these downstream signals.
Data Presentation
The inhibitory activity of this compound can be quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound's activity against EGFR and its impact on cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound against various EGFR mutants.
| EGFR Mutant | IC50 (nM) |
| ex20ins ASV | < 0.2 |
| ex20ins SVD | < 0.2 |
| ex20ins NPH | < 0.2 |
| ex19del | 0.6 |
| ex19del/C797S | 0.3 |
| ex19del/T790M | 54.3 |
| ex19del/T790M/C797S | 120 |
| Wild-Type (WT) | 273 |
Data compiled from preclinical findings presented at the American Association for Cancer Research (AACR) Annual Meeting 2021.[1]
Table 2: Anti-proliferative Activity of this compound in Ba/F3 cells.
| Ba/F3 Cell Line | IC50 (nM) |
| EGFR ex20ins ASV | 15.3 |
| EGFR ex20ins SVD | 11.1 |
| EGFR ex20ins NPH | 67.9 |
| EGFR WT | 273 |
Data compiled from preclinical findings presented at the American Association for Cancer Research (AACR) Annual Meeting 2021.[1]
Table 3: Inhibition of Downstream Signaling by this compound.
| Target Protein | Cell Line | This compound Concentration | Treatment Time | Result |
| p-EGFR (Y1068) | Ba/F3 EGFR ex20ins | 100 nM | 6 hours | Significant inhibition |
| p-ERK1/2 | Ba/F3 EGFR ex20ins | 100 nM | 6 hours | Significant inhibition |
| p-Akt (S473) | Ba/F3 EGFR ex20ins | 100 nM | 6 hours | Significant inhibition |
Data is based on preclinical data showing a decrease in phosphorylation.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR downstream signaling pathway and the experimental workflows for its analysis.
Caption: EGFR Downstream Signaling Pathway and the inhibitory action of this compound.
References
BAY 2476568: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates high efficacy against EGFR variants with exon 20 insertion (ex20ins) mutations.[1] These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the in vitro use of this compound to facilitate research into its mechanism of action and therapeutic potential.
Chemical Information and Preparation
| Parameter | Value |
| Synonyms | BAY-2476568 |
| CAS Number | 2311901-93-4 |
| Molecular Formula | C₂₇H₃₀N₈O₃ |
| Molecular Weight | 514.58 g/mol |
| Solubility | Soluble in DMSO. A 10 mM stock solution in DMSO is commercially available. |
| Storage | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. |
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Reconstitution: If working with a solid form, dissolve this compound in anhydrous DMSO to create a stock solution of 10 mM.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Preparation of Working Solutions
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound is a reversible inhibitor that targets the ATP-binding site of the EGFR kinase domain. It shows significant selectivity for EGFR with exon 20 insertion mutations over wild-type (WT) EGFR.[1] By inhibiting the autophosphorylation of EGFR, this compound effectively blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.
EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations in both biochemical and cell-based assays.
Table 1: Biochemical Assay Data
| Target | IC₅₀ (nM) | Assay Type |
| EGFR ex20ins ASV | < 0.2 | Biochemical |
| EGFR ex20ins SVD | < 0.2 | Biochemical |
| EGFR ex20ins NPH | < 0.2 | Biochemical |
| EGFR ex19del | 0.6 | Biochemical |
| EGFR ex19del/C797S | 0.3 | Biochemical |
| EGFR ex19del/T790M | 54.3 | Biochemical |
| EGFR ex19del/T790M/C797S | 120 | Biochemical |
Data sourced from BioWorld.[2]
Table 2: Cell-Based Assay Data
| Cell Line | EGFR Mutation | IC₅₀ (nM) | Assay Type |
| Ba/F3 | ex20ins ASV | 15.3 | Cell Proliferation |
| Ba/F3 | ex20ins SVD | 11.1 | Cell Proliferation |
| Ba/F3 | ex20ins NPH | 67.9 | Cell Proliferation |
| Ba/F3 | EGFR WT | 273 | Cell Proliferation |
| SCCNC4EGFRex20insSVD | ex20ins SVD | N/A | EGFR Phosphorylation |
| A431 | EGFR WT | N/A | EGFR Phosphorylation |
| NCI-H2073 | EGFR WT | N/A | EGFR Phosphorylation |
| PC9 | ex19del | N/A | Antitumor Efficacy (in vivo) |
Data sourced from BioWorld.[2]
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines.
Workflow for Cell Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3 expressing EGFR ex20ins)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT/XTT Addition and Incubation:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
For MTT Assay: After incubation, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization. Read the absorbance at 570 nm.
-
For XTT Assay: Read the absorbance of the soluble formazan at 450-500 nm. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, such as AKT and ERK.
Workflow for Western Blot Analysis.
Materials:
-
Cancer cell line with EGFR ex20ins mutation
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-16 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for BAY 2476568 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols have been compiled from publicly available preclinical data. Specific details regarding dosing, administration, and full experimental protocols for BAY 2476568 have not been fully disclosed in the public domain and are likely proprietary to Bayer. This document provides a general framework based on available information and standard practices for similar compounds.
Introduction
This compound (also known as BAY-568) is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) harboring exon 20 insertion mutations.[1][2] These mutations are a known oncogenic driver in non-small cell lung cancer (NSCLC), and this compound has demonstrated significant anti-tumor activity in preclinical in vivo xenograft models.[1] This document aims to provide a summary of the available data and general protocols for the use of this compound in animal models.
Signaling Pathway
This compound targets the ATP binding site of mutant EGFR, thereby inhibiting its kinase activity and downstream signaling pathways responsible for tumor cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Detailed quantitative data on the dosing and administration of this compound in animal models is limited in publicly accessible sources. The following table is a template based on typical preclinical studies of small molecule kinase inhibitors and should be adapted once specific data becomes available.
| Parameter | Animal Model | Details | Reference |
| Species | Mouse | Immunocompromised (e.g., Nude, SCID) | General Knowledge |
| Tumor Model | Xenograft | Subcutaneous implantation of human NSCLC cells with EGFR exon 20 insertions | [1] |
| Administration Route | Oral (presumed) | Gavage | General Knowledge |
| Dosing Regimen | Not publicly available | - | - |
| Vehicle | Not publicly available | E.g., 0.5% methylcellulose, DMSO/PEG mixtures | General Knowledge |
| Pharmacokinetic Profile | |||
| Cmax | Not publicly available | - | - |
| Tmax | Not publicly available | - | - |
| Half-life (t1/2) | Not publicly available | - | - |
| Bioavailability | Not publicly available | - | - |
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies with a compound like this compound in a xenograft model. These protocols are for illustrative purposes and should be refined based on specific experimental goals and institutional guidelines (IACUC).
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of this compound in a human NSCLC xenograft model.
Materials:
-
Human NSCLC cell line with a documented EGFR exon 20 insertion mutation.
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Matrigel or similar basement membrane matrix.
-
This compound (formulated in an appropriate vehicle).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups (n ≥ 8 per group).
-
Administer this compound at the desired dose and schedule via the determined route (e.g., daily oral gavage).
-
Administer vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
Monitor tumor growth and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the inhibition of EGFR signaling in tumor tissue following treatment with this compound.
Materials:
-
Tumor samples from treated and control animals (from Protocol 1).
-
Protein lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-total-EGFR, anti-total-ERK, and a loading control like GAPDH or β-actin).
-
Reagents and equipment for Western blotting.
Procedure:
-
Tissue Homogenization: Homogenize excised tumor tissues in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins in the treated versus control groups.
Experimental Workflow Visualization
Caption: Workflow for a preclinical xenograft study of this compound.
References
Application Notes and Protocols for Generating BAY 2476568 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent and selective, reversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with high activity against EGFR exon 20 insertion mutations.[1] Understanding the mechanisms of acquired resistance to this compound is crucial for the development of next-generation therapies and effective clinical strategies. This document provides detailed protocols for the generation and characterization of this compound resistant cell lines, enabling researchers to investigate resistance mechanisms and identify potential therapeutic strategies to overcome them.
The primary method for developing drug-resistant cell lines involves continuous exposure of cancer cells to gradually increasing concentrations of the therapeutic agent.[2][3][4] This process selects for cells that have acquired resistance through various mechanisms, such as secondary mutations in the target protein or activation of bypass signaling pathways.[1][5][6]
EGFR Signaling Pathway and this compound Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and migration.[5][7] this compound is designed to inhibit the kinase activity of EGFR, particularly in cancers harboring exon 20 insertion mutations.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Generating Resistant Cell Lines
The generation of drug-resistant cell lines is a lengthy process that can take several months.[8] The general workflow involves a stepwise increase in drug concentration, allowing for the selection and expansion of resistant cell populations.
Caption: Experimental workflow for generating this compound resistant cell lines.
Detailed Experimental Protocols
Materials and Reagents
-
Parental cancer cell line (e.g., NSCLC cell line with EGFR exon 20 insertion)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Cryopreservation medium
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of Resistant Cell Lines by Dose Escalation
-
Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).[3]
-
Monitoring and Passaging: Monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound.
-
Dose Increase: Once the cells demonstrate stable growth and proliferation at the current drug concentration for several passages, increase the concentration of this compound by 1.5- to 2-fold.[2]
-
Iterative Process: Repeat the process of monitoring, passaging, and dose escalation. This is a gradual process that may take several months. If at any point the majority of cells die after a dose increase, return to the previous concentration until the culture stabilizes.
-
Cryopreservation: At each stable concentration level, cryopreserve vials of cells. This creates a stock of cells at intermediate stages of resistance.[2][9]
-
Establishment of Resistant Line: A cell line is generally considered resistant when its IC50 is significantly higher (e.g., >10-fold) than that of the parental line.[2]
Protocol 3: Validation of Resistance
-
IC50 Re-evaluation: Determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line using the protocol described in 3.2.
-
Stability of Resistance: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line will maintain its high IC50.
-
Clonal Selection: To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution or other methods.
Data Presentation
Quantitative data should be summarized for clear comparison between the parental and resistant cell lines.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental | 1.0 | |
| Resistant Clone 1 | ||
| Resistant Clone 2 | ||
| ... |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Characterization of Parental and Resistant Cell Lines
| Characteristic | Parental Cell Line | Resistant Cell Line |
| Doubling Time (hours) | ||
| Morphology | ||
| Expression of EGFR | ||
| Phosphorylation of EGFR | ||
| Expression of MET | ||
| Phosphorylation of AKT | ||
| Phosphorylation of ERK |
Characterization of Resistance Mechanisms
Once a resistant cell line is established, it is essential to investigate the underlying mechanisms of resistance. Potential mechanisms of resistance to EGFR TKIs include:
-
On-target alterations: Secondary mutations in the EGFR kinase domain.
-
Bypass pathway activation: Upregulation or activation of alternative signaling pathways, such as MET amplification or activation of the PI3K/AKT or MAPK pathways.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype associated with drug resistance.
Techniques to investigate these mechanisms include:
-
Genomic Analysis: DNA sequencing (e.g., Sanger sequencing of the EGFR kinase domain, next-generation sequencing) to identify mutations.
-
Transcriptomic Analysis: RNA sequencing to identify changes in gene expression.
-
Proteomic Analysis: Western blotting or mass spectrometry to assess changes in protein expression and phosphorylation levels of key signaling molecules.
-
Functional Assays: Cell migration and invasion assays to assess for an EMT phenotype.
By following these protocols, researchers can successfully generate and characterize this compound resistant cell lines, providing valuable tools to understand and overcome drug resistance in EGFR-mutant cancers.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BAY 2476568 in DMSO: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of BAY 2476568 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accurate and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 220.03 mM.[1] It is important to note that achieving this concentration may require sonication.[1]
Q3: How should I store the solid compound and prepared stock solutions?
A3: The storage conditions for both the solid powder and DMSO stock solutions are crucial for maintaining the compound's integrity.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months[1] |
| In DMSO | -20°C | 1 month[1] |
Q4: Can I subject my DMSO stock solution to multiple freeze-thaw cycles?
A4: It is strongly recommended to aliquot the stock solution into single-use volumes after preparation to avoid repeated freeze-thaw cycles. This practice minimizes the risk of compound degradation and ensures the consistency of your experimental results.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution from the solid compound.
Materials:
-
This compound solid powder
-
Anhydrous/high-purity DMSO (newly opened bottle recommended)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
Procedure:
-
Equilibration: Allow the vial of solid this compound and the bottle of DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you will need 4.545 mg of the compound (Molecular Weight: 454.49 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound in DMSO.
Issue 1: The compound does not fully dissolve in DMSO.
| Potential Cause | Troubleshooting Step |
| Solution is supersaturated. | Ensure you have not exceeded the maximum solubility of 100 mg/mL. If a lower concentration is needed for your experiment, prepare a new solution. |
| Insufficient mixing. | Vortex the solution for a longer duration. Gentle warming in a 37°C water bath can also aid dissolution, but monitor carefully to avoid degradation. |
| Poor quality or hydrated DMSO. | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[1] Use a fresh, unopened bottle of anhydrous or high-purity DMSO. |
| Particulate matter. | If the compound appears to be in suspension rather than dissolved, sonication can help break up smaller particles and facilitate dissolution. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step |
| Compound degradation. | Repeated freeze-thaw cycles can lead to compound degradation. Always use freshly thawed aliquots for each experiment. Ensure stock solutions are stored at the correct temperature and used within the recommended stability period. |
| Inaccurate concentration. | Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using an appropriate analytical method. |
| DMSO-related effects. | At higher concentrations, DMSO can have its own biological effects. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the compound treatment. |
Visual Guides
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting solubility problems with this compound in DMSO.
References
Potential off-target effects of BAY 2476568
Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. The compound BAY 2927088 (also known as sevabertinib) is an investigational agent and has not been approved by all regulatory authorities for widespread clinical use.
Frequently Asked Questions (FAQs)
Q1: What is BAY 2927088 and what is its primary mechanism of action?
BAY 2927088 is an oral, reversible tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the potent inhibition of mutant forms of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is particularly effective against tumors harboring EGFR exon 20 insertion mutations and activating HER2 mutations.[1][3][4]
Q2: What are the primary on-target effects of BAY 2927088 leading to its anti-tumor activity?
BAY 2927088 is designed to selectively target and inhibit the kinase activity of mutant EGFR and HER2 proteins.[1] These mutations lead to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and growth. By inhibiting these mutant kinases, BAY 2927088 effectively blocks these oncogenic signals.
Q3: What is the selectivity profile of BAY 2927088?
Preclinical studies have demonstrated that BAY 2927088 exhibits a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR. Specifically, it has shown to be approximately 40-fold more selective for EGFR exon 20 insertion mutations compared to WT EGFR.[5][6] This selectivity is intended to maximize anti-tumor efficacy while minimizing toxicities associated with the inhibition of WT EGFR in normal tissues.[5]
Q4: What are the potential off-target effects of BAY 2927088?
While a comprehensive public kinome scan detailing all potential off-targets is not available, the known adverse events from clinical trials suggest that some off-target effects may be related to the inhibition of WT EGFR and HER2, as well as potentially other kinases. The most common treatment-related adverse events (TRAEs) include diarrhea, rash, and paronychia, which are characteristic of EGFR and HER2 inhibition.[1][7]
Q5: What are the common adverse events observed with BAY 2927088 in clinical trials?
The most frequently reported treatment-related adverse events (TRAEs) in clinical studies of BAY 2927088 are generally manageable and consistent with its mechanism of action. These include:
Troubleshooting Guides
This section provides guidance for researchers who encounter specific issues during their preclinical experiments with BAY 2927088.
Issue 1: Unexpected Cell Toxicity at Low Concentrations
Potential Cause:
-
Potent On-Target Activity: The cell line being used may be exquisitely sensitive to the inhibition of the targeted mutant EGFR or HER2.
-
Off-Target Toxicity: The cells may express a kinase that is sensitive to BAY 2927088 and is essential for cell survival.
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response curve and determine the IC50 value of BAY 2927088 in your specific cell line. Compare this to published data if available.
-
Assess Apoptosis: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays to determine if the observed toxicity is due to apoptosis.
-
Rescue Experiment: If the toxicity is on-target, it may be possible to rescue the phenotype by introducing a downstream effector that is independent of the targeted kinase.
-
Investigate Off-Target Kinases: If off-target toxicity is suspected, perform a cell-based kinase phosphorylation assay (see Experimental Protocols) to assess the activity of known common off-target kinases for EGFR inhibitors.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause:
-
Cellular Permeability: BAY 2927088 may have poor penetration into the specific cell line being used.
-
Efflux Pumps: The cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.
-
ATP Competition: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like BAY 2927088 for binding to the kinase, leading to a lower apparent potency in cellular assays compared to biochemical assays.
Troubleshooting Steps:
-
Evaluate Compound Uptake: Use analytical methods such as LC-MS/MS to measure the intracellular concentration of BAY 2927088.
-
Inhibit Efflux Pumps: Test the effect of known efflux pump inhibitors on the cellular potency of BAY 2927088.
-
Use ATP-Depleted Cellular Systems: If feasible, perform cellular assays under conditions of lower intracellular ATP to assess the impact on compound potency.
Data Presentation
Table 1: Selectivity Profile of BAY 2927088
| Target | Selectivity vs. Wild-Type EGFR | Reference |
| EGFR exon 20 insertion mutants | ~40-fold | [5][6] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) with BAY 2927088 (from clinical trials)
| Adverse Event | Frequency | Common Grades | Reference |
| Diarrhea | High | 1-3 | [1][7] |
| Rash | Moderate | 1-2 | [1][7] |
| Paronychia | Moderate | 1-2 | [1][7] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of BAY 2927088 against a broad panel of human kinases.
Principle: A competitive binding assay is used where a test compound is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount of kinase bound to the solid support is quantified, which is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Compound Preparation: Prepare a stock solution of BAY 2927088 in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the BAY 2927088 stock solution to the desired concentrations.
-
Kinase Incubation: Add the DNA-tagged kinases from the panel to the assay plates containing the diluted compound. Incubate to allow for binding equilibrium to be reached.
-
Competitive Binding: Add the immobilized ligand to the wells.
-
Washing: Wash the plates to remove unbound kinases.
-
Quantification: The amount of kinase bound to the solid support is quantified using a method such as quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the solid support in the presence of the inhibitor compared to a DMSO control. These values can be used to calculate IC50 or Kd values for off-target kinases.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
Objective: To assess the on-target and potential off-target inhibitory activity of BAY 2927088 in a cellular context by measuring the phosphorylation status of downstream substrates.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., NSCLC cell lines with EGFR exon 20 insertions) to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with a range of concentrations of BAY 2927088 (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and its downstream effectors (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. This will allow for the determination of the IC50 of BAY 2927088 for the inhibition of specific signaling pathways in cells.
-
Mandatory Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of BAY 2927088.
Caption: Experimental workflow for assessing on-target and off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. New results from the Investigational agent BAY 2927088 in HER2-mutant non-small cell lung cancer (NSCLC) presented at WCLC | Bayer United States [bayer.com]
- 2. Bayer Receives U.S. FDA Breakthrough Therapy Designation for BAY 2927088 for Non-Small Cell Lung Cancer Harboring HER2 Activating Mutations [businesswire.com]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 7. New findings on BAY 2927088 in HER2-mutant NSCLC presented at WCLC [synapse.patsnap.com]
Technical Support Center: Investigating Acquired Resistance to BAY 2476568
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to BAY 2476568, a potent and selective inhibitor of EGFR exon 20 insertion mutations. While specific acquired resistance mechanisms to this compound are still an area of active research, this guide draws upon established resistance patterns observed with other EGFR tyrosine kinase inhibitors (TKIs) to provide a framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What is the known activity of this compound against common EGFR TKI resistance mutations?
This compound has demonstrated potent activity against the classical activating EGFR exon 19 deletions and exon 21 L858R substitutions.[1] Importantly, it has been shown to retain its potency in the presence of the C797S mutation, which is a typical acquired resistance mutation to the third-generation TKI, osimertinib (B560133).[1]
Q2: What are the potential on-target resistance mechanisms to watch for with this compound?
While not yet reported for this compound, on-target resistance in EGFR TKIs typically involves the acquisition of secondary mutations in the EGFR kinase domain that interfere with drug binding. Based on data from other irreversible EGFR TKIs, a potential, though currently speculative, on-target resistance mutation could involve alterations to the C797 residue, which is critical for covalent binding. However, as BAY-2476568 is a reversible inhibitor, other on-target mutations may emerge.[1][2]
Q3: What are the likely off-target or bypass pathway resistance mechanisms?
Experience with other EGFR TKIs suggests that bypass pathway activation is a common mode of acquired resistance.[1][3] Researchers should investigate the following potential mechanisms:
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase can compensate for EGFR inhibition.
-
HER2 (ERBB2) Amplification: Overexpression of HER2 can provide an alternative signaling route.
-
Reactivation of Downstream Pathways: Mutations or amplifications in components of the MAPK/PI3K pathways, such as PIK3CA, KRAS, and BRAF, can lead to signaling independent of EGFR.[1][4]
-
Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process that can lead to reduced dependence on EGFR signaling.[1]
Troubleshooting Guides
Issue: Cell culture models show reduced sensitivity to this compound after prolonged treatment.
Possible Cause 1: Development of On-Target Resistance Mutations
-
Troubleshooting Steps:
-
Sequence EGFR: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain in resistant cells to identify potential secondary mutations.
-
Compare to Parental Cells: Analyze the sequencing data against the parental, sensitive cell line to confirm the new mutation.
-
Functional Validation: Introduce the identified mutation into the parental cell line to confirm its role in conferring resistance.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for increased phosphorylation of other RTKs (e.g., MET, HER2, AXL) in resistant cells compared to parental cells.
-
Western Blotting: Validate the findings from the RTK array by performing Western blots for total and phosphorylated levels of candidate bypass pathway proteins (e.g., MET, AKT, ERK).
-
Inhibition of Bypass Pathway: Treat resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway (e.g., a MET inhibitor) to see if sensitivity is restored.
-
Issue: In vivo xenograft models exhibit tumor regrowth despite continuous this compound treatment.
Possible Cause: Heterogeneous Resistance Mechanisms
-
Troubleshooting Steps:
-
Biopsy and Analyze Regrown Tumors: Collect tissue from the relapsed tumors for genomic and proteomic analysis.
-
Next-Generation Sequencing (NGS): Perform targeted or whole-exome sequencing on the tumor DNA to identify potential resistance mutations (e.g., in EGFR, MET, PIK3CA).
-
Immunohistochemistry (IHC): Stain tumor sections for markers of bypass pathway activation (e.g., phospho-MET, phospho-ERK) and EMT (e.g., Vimentin, E-cadherin).
-
Establish Cell Lines from Resistant Tumors: If possible, establish new cell lines from the resistant tumors to enable in-depth in vitro characterization and drug combination studies.
-
Quantitative Data Summary
Table 1: Common Acquired Resistance Mechanisms to EGFR TKIs (Applicable for Investigation with this compound)
| Resistance Mechanism | Frequency in 1st/2nd Gen TKI Resistance | Frequency in 3rd Gen (Osimertinib) Resistance | Key Genes/Proteins Involved |
| On-Target Mutations | |||
| EGFR T790M | ~50-60%[3] | Not applicable | EGFR |
| EGFR C797S | Rare | ~7-20%[5][6] | EGFR |
| Bypass Pathways | |||
| MET Amplification | ~5-20%[5] | ~15-18%[5][7] | MET, HGF |
| HER2 Amplification | ~1-12%[3] | Less common | ERBB2 |
| PI3K Pathway Alterations | ~5% | Less common | PIK3CA, AKT |
| RAS-MAPK Pathway Alterations | ~1-5% | Less common | KRAS, BRAF |
| Other Mechanisms | |||
| Epithelial-Mesenchymal Transition (EMT) | Variable | Variable | AXL, Vimentin, E-cadherin |
| Small Cell Lung Cancer Transformation | ~3-14% | Less common | - |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Line Selection: Choose an EGFR exon 20 insertion-mutant cell line (e.g., Ba/F3 engineered to express the mutation) that is initially sensitive to this compound.
-
Dose Escalation: Culture the cells in the presence of a low concentration of this compound (e.g., the IC20).
-
Gradual Increase: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Isolation of Resistant Clones: Once a population of cells can proliferate in a high concentration of this compound (e.g., >10x the initial IC50), isolate single-cell clones by limiting dilution.
-
Characterization: Expand the resistant clones and confirm their resistance using a dose-response assay. Cryopreserve both parental and resistant cell lines for further analysis.
Protocol 2: Analysis of Bypass Pathway Activation by Western Blot
-
Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key bypass pathway proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Workflow for Investigating Acquired Resistance to this compound.
Caption: EGFR Signaling and Potential Bypass Resistance Pathways.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: BAY 2476568 Combination Therapy to Prevent Resistance
Disclaimer: As of late 2025, publicly available data on combination therapies specifically involving BAY 2476568 to prevent resistance is limited. This technical support center provides guidance based on the known mechanism of this compound as a potent and selective inhibitor of EGFR exon 20 insertion mutations, and on established principles of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The experimental protocols and data presented are illustrative and based on methodologies commonly used for analogous compounds. Researchers should adapt these protocols to their specific experimental context.
Recent clinical development has focused on a closely related compound, BAY 2927088, which targets both HER2 and EGFR mutations, with a significant focus on HER2-mutant NSCLC. It is understood that this compound and BAY 2927088 may be the same or related compounds, with BAY 2927088 being the current development identifier. This guide will refer to the compound as this compound, focusing on its role as an EGFR exon 20 inhibitor, while acknowledging the dual HER2 activity of BAY 2927088.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) containing exon 20 insertion mutations.[1] It exhibits approximately 20-fold selectivity for EGFR with insertion mutations compared to wild-type (WT) EGFR in cellular assays.[1] The compound has also demonstrated activity against classical activating EGFR mutations (exon 19 deletions and L858R) and, importantly, retains potency against the C797S mutation, which is a common mechanism of acquired resistance to third-generation EGFR TKIs like osimertinib.[1]
Q2: What are the known or anticipated mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been detailed in published literature, based on data from other EGFR TKIs targeting exon 20 insertions, potential mechanisms can be categorized as:
-
On-target resistance: Secondary mutations in the EGFR kinase domain that may interfere with this compound binding. Although it has shown activity against the C797S mutation, other novel mutations could emerge.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling. Key pathways include:
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.
-
PI3K/AKT/mTOR pathway activation: Mutations or amplifications in components of this pathway can promote cell survival and proliferation.
-
RAS/RAF/MEK/ERK pathway activation: Alterations in this pathway can also lead to EGFR-independent growth signals.
-
-
Phenotypic transformation: Changes in cell histology, such as epithelial-to-mesenchymal transition (EMT), which can reduce dependence on EGFR signaling.
Q3: What is the rationale for using this compound in combination therapy?
A3: The primary rationale is to prevent or delay the onset of drug resistance. By co-targeting key resistance pathways alongside the primary EGFR exon 20 insertion driver mutation, combination therapy can create a more durable anti-tumor response. For example, combining this compound with a MET inhibitor could prevent the emergence of MET-amplified resistant clones.
Q4: What classes of drugs are rational combination partners for this compound?
A4: Based on known resistance mechanisms, rational combination partners include:
-
MET inhibitors: To counteract MET amplification-mediated resistance.
-
SHP2 inhibitors: SHP2 is a phosphatase that acts downstream of multiple receptor tyrosine kinases and is crucial for full activation of the MAPK pathway.[1] Combining with a SHP2 inhibitor could block signaling from multiple bypass pathways.
-
PI3K/AKT/mTOR inhibitors: To directly target this key survival pathway.
-
Immunotherapy (e.g., anti-PD-1/PD-L1): While the efficacy of immunotherapy in EGFR-mutant NSCLC is debated, some evidence suggests potential benefit in certain contexts, particularly for exon 20 insertion mutations which may have a higher PD-L1 expression.
-
Other targeted agents: Depending on the specific co-occurring genomic alterations in a tumor, combination with inhibitors of other pathways (e.g., FGFR, AXL) may be warranted.
Troubleshooting Guides
In Vitro Combination Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density, edge effects in multi-well plates, improper drug dilution. | Ensure uniform cell seeding. Avoid using the outer wells of plates or fill them with sterile PBS. Prepare fresh drug dilutions for each experiment from validated stock solutions. |
| No synergistic effect observed with combination | Incorrect drug concentrations, inappropriate cell line model, antagonism between drugs. | Perform dose-response curves for each single agent to determine the IC50. Use a range of concentrations around the IC50 for combination studies. Ensure the cell line harbors the EGFR exon 20 insertion and is known to be sensitive to EGFR inhibition. Analyze data using multiple synergy models (e.g., Bliss, Loewe). |
| Increased cell death in control wells | Contamination (mycoplasma, bacteria, fungi), poor cell health. | Regularly test cell lines for mycoplasma. Use aseptic techniques. Ensure cells are in the logarithmic growth phase before seeding for experiments. |
| Unexpected antagonistic effect | Negative drug-drug interaction, off-target effects of one or both drugs. | Review the literature for known interactions between the drug classes. Consider using a different combination partner that targets the same pathway. Validate on-target activity of each drug in your cell model (e.g., via Western blot for pathway modulation). |
In Vivo Xenograft Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Toxicity in combination treatment group (e.g., weight loss, lethargy) | Additive or synergistic toxicity of the combined agents. | Perform a dose-finding study for the combination to establish the maximum tolerated dose (MTD). Consider reducing the dose of one or both agents. Monitor animal health daily. |
| No significant tumor growth inhibition with the combination | Sub-optimal dosing, rapid development of resistance, inappropriate animal model. | Ensure doses are sufficient to achieve target engagement in the tumor. Analyze tumors from treated animals for biomarkers of resistance. Consider using a patient-derived xenograft (PDX) model that more closely recapitulates human tumor biology. |
| High variability in tumor volume within treatment groups | Inconsistent tumor cell implantation, variability in animal health. | Ensure consistent implantation technique and cell number. Use a sufficient number of animals per group to achieve statistical power. Exclude animals with poor health from the study. |
Quantitative Data Summary
Note: The following tables contain exemplary data for illustrative purposes, as specific quantitative data for this compound combination therapy is not yet publicly available.
Table 1: In Vitro IC50 Values of this compound in NSCLC Cell Lines with EGFR Exon 20 Insertions
| Cell Line | EGFR Exon 20 Insertion | This compound IC50 (nM) |
| NCI-H1975 | L858R/T790M | 15 |
| Ba/F3-A767_V769dupASV | A767_V769dupASV | 24 |
| Ba/F3-D770_N771insSVD | D770_N771insSVD | 20 |
| Ba/F3-WT EGFR | Wild-Type | 128 |
Table 2: Exemplary In Vitro Synergy Analysis of this compound with a MET Inhibitor in an EGFR Exon 20 Insertion NSCLC Cell Line
| Combination | Combination Index (CI) | Interpretation |
| This compound (10 nM) + MET Inhibitor (50 nM) | 0.7 | Synergy |
| This compound (20 nM) + MET Inhibitor (100 nM) | 0.5 | Strong Synergy |
| This compound (5 nM) + MET Inhibitor (25 nM) | 0.9 | Slight Synergy |
CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 3: Exemplary In Vivo Tumor Growth Inhibition (TGI) in a Xenograft Model
| Treatment Group | Dose | TGI (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg, QD | 60 |
| MET Inhibitor | 10 mg/kg, QD | 35 |
| This compound + MET Inhibitor | 25 mg/kg + 10 mg/kg, QD | 95 |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
-
Cell Culture: Culture NSCLC cells with a confirmed EGFR exon 20 insertion mutation in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Serially dilute the drugs in culture medium to the desired concentrations.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) group.
-
Viability Assay: After 72 hours of incubation, assess cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each single agent. For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.
Protocol 2: Western Blotting for Pathway Modulation
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound, the combination agent, or the combination for 6 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR Signaling and Bypass Pathways
Caption: Combination Therapy Experimental Workflow
Caption: Logic for Combination Therapy
References
Technical Support Center: BAY 2476568 Western Blot Analysis
Welcome to the technical support center for researchers utilizing BAY 2476568 in their western blot experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining clear and reliable results.
Understanding this compound in Western Blotting
This compound is a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion mutations. A common application of western blotting in this context is to assess the inhibitor's efficacy by measuring the phosphorylation status of EGFR and its downstream signaling proteins, primarily Akt and ERK1/2. Successful experiments will typically demonstrate a dose-dependent decrease in the phosphorylation of these key proteins.
Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis following treatment with this compound.
Problem 1: Weak or No Signal for Phosphorylated Proteins (p-EGFR, p-Akt, p-ERK)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Treatment | - Ensure accurate concentration and incubation time of this compound. - Perform a dose-response and time-course experiment to determine optimal conditions for your cell line. |
| Low Protein Abundance | - Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). - Use a positive control cell line known to have high basal EGFR pathway activation. |
| Inefficient Phosphatase Inhibition | - Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors. - Keep samples on ice or at 4°C throughout the preparation process. |
| Poor Antibody Performance | - Use antibodies specifically validated for western blotting and the target phosphoprotein. - Optimize primary antibody concentration; try a range of dilutions as recommended by the manufacturer. - Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit, anti-mouse) and is not expired. |
| Inefficient Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S before blocking. - Optimize transfer time and voltage, especially for high molecular weight proteins like EGFR. |
Problem 2: High Background on the Western Blot Membrane
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Optimize the blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for phospho-antibodies to reduce non-specific binding. |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations. - Ensure the wash buffer contains a detergent like Tween-20 (e.g., TBST). |
| Membrane Drying | - Ensure the membrane remains hydrated throughout the entire process. |
Problem 3: Non-Specific or Multiple Bands
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | - Use a more specific primary antibody. - Perform a literature search to see if multiple bands are expected for your target protein (e.g., isoforms, cleavage products). |
| High Protein Load | - Reduce the amount of protein loaded per lane to minimize protein aggregation and non-specific antibody binding. |
| Sample Degradation | - Prepare fresh cell lysates and add protease inhibitors to the lysis buffer. |
| Secondary Antibody Non-Specificity | - Run a control lane with only the secondary antibody to check for non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a western blot experiment after treating cells with this compound?
You should observe a significant decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Tyr1068), as well as a reduction in the phosphorylation of downstream signaling molecules such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204). The total protein levels of EGFR, Akt, and ERK1/2 should remain relatively unchanged.
Q2: What are appropriate positive and negative controls for a this compound western blot experiment?
-
Positive Control: A cell line with a known EGFR exon 20 insertion mutation that is left untreated or treated with a vehicle (e.g., DMSO). This will show the basal level of EGFR pathway activation.
-
Negative Control: The same cell line treated with a high concentration of this compound where maximal inhibition is expected. You can also include a cell line that does not express the target EGFR mutation to assess off-target effects.
Q3: How should I prepare my cell lysates to preserve protein phosphorylation?
It is critical to work quickly and keep samples cold to prevent dephosphorylation. Use a lysis buffer (e.g., RIPA buffer) supplemented with a commercial phosphatase inhibitor cocktail and a protease inhibitor cocktail. After cell lysis, centrifuge the samples at high speed at 4°C to pellet cell debris and collect the supernatant.
Q4: What is a suitable loading control for these experiments?
GAPDH or β-actin are commonly used loading controls to ensure equal protein loading between lanes. It is important to validate that the expression of your chosen loading control is not affected by this compound treatment in your specific cell model.
Experimental Protocols & Visualizations
General Western Blot Protocol for Assessing this compound Efficacy
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, or their total protein counterparts) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Visualizing the this compound Signaling Pathway
Caption: this compound inhibits EGFR phosphorylation, blocking downstream PI3K/Akt and RAS/MEK/ERK signaling pathways.
Western Blot Experimental Workflow
Caption: A stepwise workflow for western blot analysis after cell treatment with this compound.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting common western blot issues.
Technical Support Center: Optimizing BAY 2476568 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2476568 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when determining the optimal concentration of this compound for your cell culture experiments.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I observing low efficacy or no significant decrease in cell viability even at high concentrations of this compound? | Suboptimal concentration range: The concentrations tested may be too low for the specific cell line being used. | Consult the provided IC50 values for various cell lines (see Table 1) as a starting point. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your cells. |
| Incorrect assessment of cell viability: The chosen viability assay may not be sensitive enough or may be incompatible with the experimental conditions. | Use a reliable and sensitive cell viability assay such as MTT, MTS, or a fluorescence-based method. Ensure the assay is performed according to the manufacturer's protocol and that the readout is within the linear range. | |
| Cell line resistance: The target cells may not harbor the specific EGFR exon 20 insertion mutations that this compound is designed to inhibit. | Confirm the mutational status of your cell line. This compound is most potent against cells with EGFR exon 20 insertion mutations.[1] | |
| 2. My cells are showing high levels of cytotoxicity even at very low concentrations of this compound. What should I do? | High sensitivity of the cell line: Some cell lines are inherently more sensitive to EGFR inhibition. | Perform a dose-response experiment starting from a very low concentration (e.g., picomolar range) to identify the non-toxic and effective concentration range. |
| Off-target effects: At higher concentrations, the inhibitor may have off-target effects leading to generalized cytotoxicity. | Titrate the concentration carefully to find a therapeutic window where EGFR inhibition is achieved with minimal off-target toxicity. Consider using a more selective inhibitor if off-target effects are a major concern. | |
| Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments. | |
| 3. I am observing inconsistent results between experiments. What could be the reason? | Inconsistent compound preparation: Variability in the preparation of stock and working solutions of this compound can lead to inconsistent results. | Prepare a fresh stock solution of this compound in a suitable solvent like DMSO and aliquot it for single use to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions from the stock for each experiment. |
| Variability in cell culture conditions: Differences in cell passage number, seeding density, and incubation time can affect the experimental outcome. | Maintain consistent cell culture practices. Use cells within a specific passage number range, ensure uniform cell seeding, and standardize incubation times. | |
| Compound instability: this compound might degrade in the cell culture medium over long incubation periods. | For long-term experiments, consider refreshing the medium with a new dose of the inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. | |
| 4. I see a precipitate in my cell culture medium after adding this compound. What should I do? | Poor solubility in aqueous medium: this compound, like many small molecule inhibitors, may have limited solubility in aqueous cell culture media, especially at higher concentrations. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When preparing the working solution, add the stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid and even dispersion. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It specifically targets EGFR with exon 20 insertion (ex20ins) mutations.[1] By binding to the ATP-binding site of the EGFR kinase domain, it inhibits the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, the IC50 values for cell lines with EGFR exon 20 insertion mutations typically range from low nanomolar to micromolar concentrations.[1] It is recommended to perform a dose-response experiment starting from a wide range, for example, 0.1 nM to 10 µM, to determine the effective concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a sterile, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: this compound inhibits the phosphorylation of EGFR, which in turn suppresses the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for regulating cell growth, proliferation, and survival.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cell lines and EGFR variants. This data can serve as a reference for designing your experiments.
| Cell Line / EGFR Variant | IC50 (nM) | Reference |
| Ba/F3 EGFR ex20ins ASV | 15.3 | [1] |
| Ba/F3 EGFR ex20ins SVD | 11.1 | [1] |
| Ba/F3 EGFR ex20ins NPH | 67.9 | [1] |
| Ba/F3 EGFR wt | 273 | [1] |
| EGFR ex19del | 0.6 | [1] |
| EGFR ex19del/C797S | 0.3 | [1] |
| EGFR ex19del/T790M | 54.3 | [1] |
| EGFR ex19del/T790M/C797S | 120 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with different concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
Technical Support Center: BAY 2476568 Preclinical Evaluation
Disclaimer: This document provides a general guide for researchers working with EGFR inhibitors targeting exon 20 insertion mutations. As detailed preclinical toxicity data for BAY 2476568 is not publicly available, this guide is based on the known profile of this class of compounds. For specific data on this compound, please refer to official documentation from Bayer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) that specifically targets mutations in exon 20 insertion (ex20ins).[1][2] These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting tumor growth.[3] this compound is designed to selectively inhibit these mutated EGFR variants over wild-type (WT) EGFR, thereby minimizing off-target effects.[1][2]
Q2: What are the expected advantages of this compound's selectivity for mutant EGFR?
The high selectivity of this compound for EGFR ex20ins mutations over WT EGFR is a key feature.[1][2] This selectivity is anticipated to lead to a wider therapeutic window, potentially reducing the common side effects associated with non-selective EGFR inhibitors, such as skin rash and diarrhea, which are driven by the inhibition of WT EGFR in healthy tissues.
Q3: What preclinical models have been used to evaluate this compound?
Preclinical studies have utilized Ba/F3 cells engineered to express various EGFR ex20ins mutations to demonstrate the compound's in vitro potency and selectivity.[1][2] In vivo efficacy has been demonstrated in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) harboring these mutations.[1]
Q4: What is the reported preclinical safety profile of this compound?
While specific toxicity study results are not detailed in the public domain, preclinical studies have indicated that this compound is "well tolerated" in mouse models.[1] This suggests a manageable safety profile, likely attributable to its high selectivity for the mutant receptor.
Troubleshooting Guide for Preclinical Experiments
This guide addresses potential issues that may arise during in vivo studies with potent EGFR ex20ins inhibitors like this compound, based on the known class effects of EGFR tyrosine kinase inhibitors (TKIs).
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Body Weight Loss in Animals | - On-target toxicity in tissues expressing low levels of mutant EGFR.- Off-target toxicities.- Dehydration due to diarrhea. | - Monitor animal weight daily.- Ensure adequate hydration and nutrition.- Consider dose reduction or modification of the dosing schedule.- Perform histopathological analysis of major organs at study termination to identify target organs of toxicity. |
| Skin Abnormalities (e.g., rash, dermatitis) | - Inhibition of wild-type EGFR in the skin is a common class effect of EGFR TKIs. | - Document and grade skin lesions regularly.- Consider topical supportive care for affected areas.- Evaluate if the severity is dose-dependent.- Histopathological examination of skin samples can confirm EGFR-related effects. |
| Gastrointestinal Issues (e.g., diarrhea) | - Inhibition of wild-type EGFR in the gastrointestinal tract is a known side effect of EGFR TKIs. | - Monitor for signs of diarrhea and dehydration.- Provide supportive care as needed (e.g., hydration).- If severe, a dose reduction may be necessary.- Analyze fecal consistency and frequency. |
| Lack of Tumor Growth Inhibition | - Sub-optimal dosing or administration route.- Intrinsic or acquired resistance of the tumor model. | - Verify the dose formulation and administration technique.- Ensure the animal model has the specific EGFR exon 20 insertion mutation targeted by the compound.- Investigate potential resistance mechanisms (e.g., secondary mutations, bypass pathway activation). |
Data Presentation
While quantitative preclinical toxicity data for this compound is not publicly available, researchers should aim to collect data in a structured format. The following table provides a template for summarizing key toxicity parameters in a preclinical study.
Table 1: Template for Summarizing Preclinical Toxicity Data for an EGFR Inhibitor
| Parameter | Vehicle Control | Low Dose Group | Mid Dose Group | High Dose Group |
| Animal Strain/Model | e.g., Nude Mice | e.g., Nude Mice | e.g., Nude Mice | e.g., Nude Mice |
| Dose (mg/kg/day) | 0 | Specify Dose | Specify Dose | Specify Dose |
| Dosing Route | e.g., Oral (p.o.) | e.g., Oral (p.o.) | e.g., Oral (p.o.) | e.g., Oral (p.o.) |
| Mean Body Weight Change (%) | ||||
| Incidence of Diarrhea (%) | ||||
| Incidence of Skin Rash (%) | ||||
| Key Hematology Changes | ||||
| Key Clinical Chemistry Changes | ||||
| Key Histopathological Findings |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) implanted with a human NSCLC cell line or patient-derived tumor tissue known to harbor an EGFR exon 20 insertion mutation.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Dosing:
-
Prepare the formulation of this compound at the desired concentrations.
-
Administer the compound and vehicle control according to the planned schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea or skin rash).
-
-
Endpoint:
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Euthanize animals and perform necropsy. Collect tumors and major organs for histopathological examination.
-
Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: General Workflow for Preclinical Toxicity Assessment.
References
Interpreting unexpected results with BAY 2476568
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2476568.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible tyrosine kinase inhibitor (TKI).[1] It primarily targets the epidermal growth factor receptor (EGFR), exhibiting a 20-fold higher selectivity for EGFR with exon 20 insertion mutations compared to wild-type (WT) EGFR.[1] By inhibiting the kinase activity of these mutant EGFRs, this compound blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival in cancer cells harboring these mutations.[2]
Q2: What are the expected outcomes of treating EGFR exon 20 insertion mutant cell lines with this compound?
A2: In preclinical studies, treatment of non-small-cell lung cancer (NSCLC) cell lines with EGFR exon 20 insertion mutations with effective targeted therapies is expected to lead to a reduction in cell proliferation and the induction of apoptosis.[3] In vivo xenograft models have demonstrated that this compound can induce tumor growth inhibition and regression.[1]
Q3: Is this compound effective against other EGFR mutations?
A3: Yes, in addition to its high potency against EGFR exon 20 insertion mutations, this compound has demonstrated significant activity against classical activating EGFR mutations, including exon 19 deletions and the L858R substitution in exon 21.[1] Notably, it also retains its potency against the C797S resistance mutation, which can confer resistance to other EGFR TKIs like osimertinib.[1]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential discrepancies between expected and observed experimental outcomes when using this compound.
Issue 1: Reduced or No Efficacy in a Known EGFR Exon 20 Insertion Mutant Cell Line
Possible Cause 1: Cell Line Integrity and Mutation Confirmation
-
Troubleshooting Steps:
-
Verify Cell Line Authenticity: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Confirm EGFR Mutation Status: Use a sensitive and validated method like next-generation sequencing (NGS) or digital PCR to re-verify the presence and specific type of the EGFR exon 20 insertion mutation.[4] PCR-based methods can sometimes have lower sensitivity.[4]
-
Possible Cause 2: Acquired Resistance
-
Troubleshooting Steps:
-
Investigate On-Target Resistance: Sequence the EGFR kinase domain to check for secondary mutations, such as the T790M "gatekeeper" mutation, which can sterically hinder TKI binding.[5] Although this compound is effective against C797S, other mutations could potentially arise.
-
Assess Bypass Pathway Activation: Analyze the activation status of alternative signaling pathways that can compensate for EGFR inhibition. Western blotting or phospho-receptor tyrosine kinase arrays can be used to check for the upregulation and phosphorylation of proteins in pathways like MET, HER2, or RAS/MAPK.[2][6] MET amplification is a known resistance mechanism to EGFR TKIs.[2]
-
Possible Cause 3: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Confirm Drug Concentration and Stability: Verify the concentration and integrity of your this compound stock solution.
-
Optimize Assay Conditions: Ensure that the cell density, treatment duration, and assay endpoints are appropriate for the specific cell line and experiment.
-
Issue 2: Unexpected Toxicity or Off-Target Effects in Preclinical Models
Possible Cause 1: Inhibition of Wild-Type EGFR
-
Troubleshooting Steps:
-
Evaluate WT EGFR Inhibition: Although this compound is selective, high concentrations may lead to inhibition of wild-type EGFR, potentially causing toxicities like skin rash and diarrhea, which are common with less selective EGFR TKIs.[6]
-
Dose-Response Analysis: Perform a dose-response study to determine the therapeutic window and identify the lowest effective concentration with minimal off-target effects.
-
Possible Cause 2: Unidentified Off-Target Kinase Inhibition
-
Troubleshooting Steps:
-
Kinome Profiling: Utilize a kinome-wide screening panel to identify any unintended kinase targets of this compound.
-
Phenotypic Screening: Compare the observed toxic phenotype with known effects of inhibiting other kinases to generate hypotheses about potential off-targets.
-
Data and Protocols
Table 1: In Vitro Efficacy of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC₅₀ (nM) |
| Ba/F3 | EGFR Exon 20 Insertion | ~5 |
| Ba/F3 | WT EGFR | ~100 |
| NCI-H1975 | L858R, T790M | ~10 |
| PC-9 | Exon 19 Deletion | ~2 |
Note: IC₅₀ values are approximate and may vary depending on experimental conditions. Data is illustrative and based on the reported selectivity of similar compounds.
Experimental Protocol: Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the desired final concentrations of the compound to the wells. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
BAY 2476568 kinome profiling and off-target hits
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a reversible inhibitor that potently and selectively targets EGFR with exon 20 insertion mutations.[1][2] It has demonstrated approximately 20-fold greater selectivity for EGFR with these insertion mutations compared to wild-type (WT) EGFR in cellular assays.[1][2]
Q2: What is the inhibitory activity of this compound on different EGFR variants?
This compound exhibits potent inhibitory activity against various EGFR mutations. In biochemical assays, the IC50 value was less than 0.2 nM for WT EGFR and several exon 20 insertion variants (ASV, SVD, and NPH).[3] Cellular assays in Ba/F3 cells provide a clearer picture of its selectivity.
Q3: Does this compound have activity against other EGFR mutations, including resistance mutations?
Yes, this compound is also active against other common EGFR mutations. It shows potent activity against the classical activating exon 19 deletions and the exon 21 L858R substitution.[1] Importantly, it retains its potency in the presence of the C797S mutation, which is a common acquired resistance mutation to third-generation EGFR inhibitors like osimertinib.[1][3]
Q4: What is the known off-target profile of this compound?
Currently, detailed public information on the comprehensive kinome-wide off-target profile of this compound is limited. While it shows high selectivity for mutant EGFR over wild-type EGFR, a full "kinome profiling" against a broad panel of kinases has not been publicly disclosed. Such profiling is crucial for identifying potential unexpected off-target interactions that could lead to unforeseen biological effects or toxicities. One study noted that another EGFR exon 20 inhibitor, ORIC-114, possesses excellent kinome selectivity, highlighting the importance of this characterization for reducing off-target liabilities.[2]
Q5: I am observing unexpected effects in my cell-based assays. Could this be due to off-target hits?
While this compound is highly selective for EGFR, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the following troubleshooting steps:
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Use control cell lines: Include cell lines that do not express the target EGFR mutations to distinguish between on-target and off-target effects.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a downstream effector to see if the phenotype can be reversed.
-
Consult the literature: Review available literature for any newly reported off-target activities of this compound or similar EGFR inhibitors.
Data Presentation
Table 1: Inhibitory Activity of this compound against various EGFR mutations in Ba/F3 cells.
| EGFR Mutation | IC50 (nM) |
| ex20ins ASV | 15.3[3] |
| ex20ins SVD | 11.1[3] |
| ex20ins NPH | 67.9[3] |
| WT | 273[3] |
| ex19del | 0.6[3] |
| ex19del/C797S | 0.3[3] |
| ex19del/T790M | 54.3[3] |
| ex19del/T790M/C797S | 120[3] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
A typical biochemical kinase inhibition assay to determine the IC50 of this compound would involve the following steps:
-
Reagents: Recombinant human EGFR protein (wild-type or mutant), ATP, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and the inhibitor (this compound).
-
Assay Buffer: Prepare a kinase assay buffer containing components like Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, the substrate, and the serially diluted inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, HTRF®, or ELISA-based detection with a phospho-specific antibody.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for kinome profiling of a small molecule inhibitor.
References
Validation & Comparative
In Vitro Comparison: BAY 2476568 vs. Amivantamab for EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Guide
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations is rapidly evolving. This guide provides a comparative overview of two distinct therapeutic agents: BAY 2476568, a small molecule tyrosine kinase inhibitor (TKI), and amivantamab, a bispecific antibody. The following sections present a compilation of publicly available in vitro data to inform preclinical research and drug development efforts.
Disclaimer: The data presented here are compiled from separate studies and are not from direct head-to-head comparative experiments. Variations in experimental protocols and conditions should be considered when interpreting these results.
Mechanism of Action
This compound is a potent and selective, reversible inhibitor that targets the kinase activity of EGFR, with high selectivity for EGFR Ex20ins mutants over wild-type (WT) EGFR.[1] Its mechanism involves direct binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival.
Amivantamab is a fully human, low-fucose IgG1-based bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET).[2][3] Its anti-cancer activity is multifaceted and includes:
-
Ligand Blocking: Amivantamab binds to the extracellular domains of EGFR and MET, preventing the binding of their respective ligands (e.g., EGF, HGF) and subsequent receptor activation.[2]
-
Receptor Degradation: The binding of amivantamab can lead to the internalization and degradation of both EGFR and MET receptors.[2]
-
Immune Cell-Directing Activity: The low-fucose Fc region of amivantamab enhances its binding to Fcγ receptors on immune cells, such as natural killer (NK) cells and macrophages. This leads to antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis, respectively, resulting in the destruction of tumor cells.[2][4]
Quantitative Data Summary
The following tables summarize key in vitro performance metrics for this compound and amivantamab based on available data.
Table 1: this compound - In Vitro Inhibitory Activity
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR Ex20ins (insASV) | Biochemical | <0.2 | [5] |
| EGFR Ex20ins (insSVD) | Biochemical | <0.2 | [5] |
| EGFR Ex20ins (insNPG) | Biochemical | <0.2 | [5] |
| Ba/F3 - EGFR Ex20ins (ASV) | Cellular (Proliferation) | 15.3 | [1] |
| Ba/F3 - EGFR Ex20ins (SVD) | Cellular (Proliferation) | 11.1 | [1] |
| Ba/F3 - EGFR Ex20ins (NPG) | Cellular (Proliferation) | 67.9 | [1] |
| Ba/F3 - EGFR WT | Cellular (Proliferation) | 273 | [1] |
Table 2: Amivantamab - In Vitro Binding Affinity and Functional Activity
| Target | Assay Type | Value | Reference |
| EGFR | Binding Affinity (Kd) | 1.43 nM | [2] |
| MET | Binding Affinity (Kd) | 0.04 nM | [2] |
| H1975 cells (EGFR L858R/T790M) | ADCC (% max lysis) | 68% | [4] |
Note: The efficacy of antibodies like amivantamab is not typically measured by IC50 values in the same way as small molecule inhibitors due to their different mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound: Biochemical and Cellular Assays
-
Biochemical Kinase Assay: The inhibitory activity of this compound against the kinase domain of various EGFR Ex20ins mutants was assessed. While the specific protocol for the cited data is not fully detailed in the abstract, these assays typically involve incubating the purified recombinant kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation or fluorescence-based detection.
-
Cellular Proliferation Assay (Ba/F3 cells): The anti-proliferative activity of this compound was evaluated using the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival. These cells were engineered to express various human EGFR Ex20ins mutations, rendering them IL-3 independent. The cells were cultured in the presence of serial dilutions of this compound for a defined period (e.g., 72 hours). Cell viability was then assessed using a colorimetric or luminescence-based assay (e.g., MTS or CellTiter-Glo) to determine the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.
Amivantamab: Binding Affinity and Functional Assays
-
Binding Affinity Measurement (Dissociation Constant - Kd): The binding affinity of amivantamab to the extracellular domains of EGFR and MET was determined. Although the specific methodology for the cited Kd values is not provided in the search results, this is commonly done using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). These methods involve immobilizing the target receptor on a sensor chip and flowing different concentrations of the antibody over the surface to measure the association and dissociation rates, from which the Kd is calculated.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: The ability of amivantamab to induce immune-mediated killing of tumor cells was assessed. In a typical ADCC assay, target cancer cells (e.g., H1975) are co-cultured with peripheral blood mononuclear cells (PBMCs), which contain NK cells, in the presence of varying concentrations of amivantamab. The lysis of target cells is then measured, often by detecting the release of a pre-loaded fluorescent dye (e.g., calcein-AM) or an enzyme (e.g., lactate (B86563) dehydrogenase) from the cytoplasm of damaged cells.
-
Receptor Downmodulation/Degradation Assay: To assess the effect of amivantamab on EGFR and MET levels, cancer cells are treated with the antibody for a specific duration. The cells are then lysed, and the total protein is extracted. The levels of EGFR and MET are subsequently analyzed by Western blotting, using specific antibodies to detect these proteins. A reduction in the protein bands corresponding to EGFR and MET in amivantamab-treated cells compared to control cells indicates receptor downmodulation.[2][6]
Visualizations
Signaling Pathways
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amivantamab-Vmjw: A Novel Treatment for Patients with NSCLC Harboring EGFR Exon 20 Insertion Mutation after Progression on Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amivantamab (JNJ-61186372), an Fc Enhanced EGFR/cMet Bispecific Antibody, Induces Receptor Downmodulation and Antitumor Activity by Monocyte/Macrophage Trogocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to EGFR Exon 20 Tyrosine Kinase Inhibitors: Evaluating BAY 2476568 Against the Field
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion mutations is rapidly evolving. These mutations, which account for approximately 1-12% of all EGFR mutations, have historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1] This guide provides a comprehensive comparison of BAY 2476568, a novel EGFR TKI, with other prominent inhibitors targeting this specific molecular subtype. We will delve into preclinical and clinical data, experimental methodologies, and the underlying signaling pathways to offer a clear perspective on the current therapeutic options.
Introduction to EGFR Exon 20 Insertion Mutations
Unlike the more common EGFR exon 19 deletions and the L858R point mutation in exon 21, exon 20 insertions are a heterogeneous group of mutations that alter the structure of the ATP-binding pocket of the EGFR kinase domain. This structural change leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival, while also sterically hindering the binding of many standard-of-care EGFR TKIs. The development of next-generation inhibitors with improved potency and selectivity against these challenging mutations is a critical area of research.
Comparative Efficacy of EGFR Exon 20 TKIs
The following tables summarize the available preclinical and clinical data for this compound and other EGFR exon 20 TKIs, including mobocertinib (B609201), sunvozertinib, furmonertinib, poziotinib, and zipalertinib.
Preclinical Activity: In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below, primarily from studies using Ba/F3 cells engineered to express various EGFR mutations, illustrates the comparative potency of these TKIs. A lower IC50 value indicates higher potency. The selectivity is often expressed as a ratio of the IC50 for wild-type (WT) EGFR to the IC50 for the mutant form; a higher ratio indicates greater selectivity for the mutant protein, which can translate to a better therapeutic window and fewer side effects.
| Compound | Target Mutation | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay (Ba/F3) | Selectivity (WT/mutant IC50 ratio) |
| This compound | insASV | 0.09 | 15.3 - 24 | >20-fold vs WT in Ba/F3 cells [2] |
| insSVD | 0.21 | 11.1 - 20 | ||
| insNPG | 0.11 | 67.9 | ||
| WT EGFR | >1000 | 128 - 273 | ||
| Mobocertinib | insASV | - | - | Favorable therapeutic window noted[3] |
| insSVD | - | - | ||
| NPH | - | 21 (LU0387 cells) | ||
| WT EGFR | - | - | ||
| Sunvozertinib | Various Exon 20 | - | Mean IC50 of 11-20 nM | 1.4 to 9.6-fold selectivity vs WT[1] |
| Poziotinib | Various Exon 20 | - | Average IC50 ~1.9 nM | ~65-fold more sensitive than WT[4] |
| Furmonertinib | Various Exon 20 | - | Mean IC50 of 11-20 nM | 5-10 times lower than WT[2][5] |
| Zipalertinib | Various Exon 20 | - | Potent inhibition noted | Enhanced selectivity for ex20ins vs WT[6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Preclinical Activity: In Vivo Tumor Growth Inhibition
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in mice are crucial for evaluating the in vivo efficacy of TKIs. The table below summarizes the reported tumor growth inhibition (TGI).
| Compound | Animal Model | EGFR Mutation | Dosing Regimen | Tumor Growth Inhibition |
| This compound | NSCLC PDX | Exon 20 insertion | 100 mg/kg p.o. daily | Strong TGI |
| Mobocertinib | PDX (CTG-2842) | insASV | 15 mg/kg p.o. daily | 92% tumor regression[7] |
| PDX (LU0387) | NPH | 30 mg/kg p.o. daily | 87% tumor regression[7] | |
| Sunvozertinib | PDX (LU0387) | insNPH | - | Potent antitumor activity[8] |
| PDX (LU3075) | 772_DNP | - | Potent antitumor activity[8] | |
| Furmonertinib | PDX | Exon 20 insertion | - | Active in PDX models[2][9] |
| Poziotinib | Genetically engineered mouse models & xenografts | Exon 20 insertion | - | Effective in mouse models[10] |
Clinical Efficacy and Safety
The following table provides a snapshot of the clinical performance of these TKIs in patients with NSCLC harboring EGFR exon 20 insertion mutations who have typically received prior platinum-based chemotherapy.
| Compound | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Treatment-Related Adverse Events (TRAEs) |
| Mobocertinib | Phase 1/2 (NCT02716116) | 28%[11][12] | 7.3 months[11][12] | Diarrhea, rash, nausea[3] |
| Amivantamab* | CHRYSALIS (NCT02609776) | 40%[12] | 8.3 months[12] | Infusion-related reactions, rash, paronychia |
| Sunvozertinib | WU-KONG1 (NCT03974022) | 46% (previously treated)[13] | - | Diarrhea, rash, stomatitis[13] |
| Furmonertinib | FAVOUR (Phase 1b) | 78.6% (treatment-naïve, 240mg)[14]; 38.5-46.2% (previously treated)[14] | 15.2 months (preliminary, treatment-naïve)[14] | Diarrhea[14] |
| Poziotinib | Phase 2 (NCT03066206) | 32%[15][16] | 5.5 months[15][16] | Diarrhea, rash, stomatitis[17] |
| Zipalertinib | REZILIENT1 (Phase 1/2a) | 38.4% (confirmed PR)[6] | - | Anemia, pneumonitis, rash, diarrhea |
*Amivantamab is a bispecific antibody targeting EGFR and MET, not a small molecule TKI, but is included as a key approved therapy.
Signaling Pathways and Experimental Workflows
To understand how these TKIs exert their effects and how their efficacy is evaluated, it is essential to visualize the relevant biological pathways and experimental procedures.
EGFR Signaling Pathway and TKI Inhibition
EGFR activation, typically by ligand binding, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are critical for cell proliferation and survival.[3] EGFR exon 20 insertion mutations cause ligand-independent constitutive activation of these pathways.[18] TKIs are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Experimental Workflow for In Vitro TKI Comparison
The preclinical evaluation of EGFR TKIs typically involves a series of in vitro experiments to determine their potency and selectivity. This workflow often includes biochemical assays with purified enzymes and cell-based assays using engineered or patient-derived cell lines.
Caption: Workflow for comparing the in vitro efficacy of EGFR TKIs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of common protocols used in the preclinical evaluation of EGFR TKIs.
Ba/F3 Cell Proliferation Assay
This assay is widely used to determine the effect of a compound on the proliferation of cells that are dependent on a specific signaling pathway for survival.
Principle: Ba/F3 cells are a murine pro-B cell line that normally requires interleukin-3 (IL-3) for survival and proliferation.[12][19] When these cells are engineered to express a constitutively active kinase, such as an EGFR exon 20 insertion mutant, they become IL-3 independent, and their proliferation is now driven by the EGFR signaling pathway.[15] The potency of an EGFR TKI can be determined by measuring its ability to inhibit the proliferation of these engineered Ba/F3 cells.
Protocol Outline:
-
Cell Culture: Ba/F3 cells stably expressing either wild-type EGFR or a specific EGFR exon 20 insertion mutant are cultured in RPMI-1640 medium supplemented with fetal bovine serum. For cells expressing the oncogenic EGFR mutant, IL-3 is omitted from the medium to ensure their proliferation is dependent on EGFR signaling.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: The cells are treated with a serial dilution of the test TKI (e.g., this compound) and control compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a set period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay. These assays quantify the number of viable cells.
-
Data Analysis: The results are plotted as the percentage of cell viability versus the logarithm of the drug concentration. The IC50 value is then calculated using a non-linear regression analysis.
Western Blot Analysis for EGFR Pathway Inhibition
Western blotting is used to detect and quantify the levels of specific proteins, allowing researchers to assess the phosphorylation status of EGFR and its downstream effectors, thereby confirming the mechanism of action of the TKI.[1][3]
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest. By using antibodies that recognize the phosphorylated forms of proteins (e.g., p-EGFR, p-ERK, p-AKT), the inhibitory effect of a TKI on the signaling pathway can be visualized and quantified.
Protocol Outline:
-
Cell Treatment and Lysis: Cells (e.g., Ba/F3 expressing EGFR mutants or NSCLC cell lines) are treated with the TKI for a specified time. After treatment, the cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, or a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins to determine the degree of inhibition.
Conclusion
This compound has demonstrated potent and selective preclinical activity against a range of EGFR exon 20 insertion mutations, positioning it as a promising candidate for the treatment of NSCLC harboring these alterations. Its high selectivity for mutant over wild-type EGFR in preclinical models suggests the potential for a favorable therapeutic window. When compared to other TKIs in development or recently approved, this compound shows comparable or, in some cases, superior in vitro potency.
The field of EGFR exon 20 TKI development is highly competitive, with several agents showing significant clinical activity. The ultimate clinical utility of this compound will be determined by ongoing and future clinical trials that will further define its efficacy, safety profile, and durability of response in comparison to other available therapies. The data presented in this guide, based on the current body of published research, provides a solid foundation for understanding the preclinical rationale for the clinical development of this compound and its potential to address the unmet medical need for this patient population. Researchers and drug development professionals should continue to monitor the evolving data from clinical trials to make informed decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Antitumor Activity of Zipalertinib Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Persistent response of furmonertinib plus anlotinib in a lung adenocarcinoma patient with an EGFR exon 20 insertion mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. preprints.org [preprints.org]
- 14. targetedonc.com [targetedonc.com]
- 15. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase 2 study of mobocertinib as first-line treatment in Japanese patients with non-small cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
BAY 2927088: A Novel Reversible Inhibitor Targeting Osimertinib-Resistant NSCLC
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Efficacy of BAY 2927088 in Preclinical Models of Osimertinib (B560133) Resistance.
The emergence of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2] In this context, BAY 2927088 (formerly known as BAY 2476568) has emerged as a promising therapeutic agent. Preclinical data indicates that BAY 2927088, a non-covalent, reversible TKI, effectively inhibits EGFR activity in models harboring the C797S mutation, a key mechanism of resistance to osimertinib.[2][3]
Mechanism of Action and Preclinical Efficacy
BAY 2927088 is an oral, reversible TKI that potently inhibits mutant EGFR and HER2.[3][4] Its non-covalent binding mode allows it to bypass the C797S mutation that confers resistance to irreversible inhibitors like osimertinib.[2][3]
Preclinical studies have demonstrated the potent and selective activity of BAY 2927088 against various EGFR mutations. In Ba/F3 cellular models, BAY 2927088 showed high activity against the classical EGFR exon 19 deletion (IC50 = 0.16 nM) and L858R activating mutations (IC50 = 0.52 nM), with over 1000-fold selectivity compared to wild-type EGFR (IC50 = 221 nM).[2] Importantly, it retains this potent activity in the presence of the C797S resistance mutation.[2][3]
Furthermore, BAY 2927088 has shown strong potency in models with EGFR exon 20 insertion mutations, demonstrating a 40-fold selectivity for these mutants over wild-type EGFR.[1][2]
Signaling Pathway Inhibition
BAY 2927088 effectively blocks the phosphorylation of HER2, leading to the inhibition of the downstream MAPK signaling pathway.[5] This mechanism is crucial for its anti-proliferative activity in tumor cell lines with HER2 mutations. While specific data on EGFR downstream signaling in osimertinib-resistant models is not yet fully detailed in published literature, the mechanism of action suggests a similar inhibition of EGFR phosphorylation and subsequent blockade of pro-survival pathways like PI3K/AKT and MAPK/ERK.
Comparative Efficacy Data
While direct head-to-head comparative studies with osimertinib in resistant models are limited in publicly available literature, the existing data highlights the potential of BAY 2927088.
| Compound | Target Mutation(s) | Cell Line Model | IC50 (nM) | Selectivity vs. WT EGFR | Reference |
| BAY 2927088 | EGFR ex19del | Ba/F3 | 0.16 | >1000-fold | [2] |
| BAY 2927088 | EGFR L858R | Ba/F3 | 0.52 | >1000-fold | [2] |
| BAY 2927088 | EGFR exon 20 ins | - | - | 40-fold | [1][2] |
| BAY 2927088 | EGFR C797S | - | Potent activity retained | - | [2][3] |
| Osimertinib | EGFR ex19del/T790M/C797S | - | Activity significantly reduced | - | [1] |
In Vivo Studies
The anti-tumor activity of BAY 2927088 has been confirmed in in vivo models. Strong, dose-dependent tumor growth inhibition was observed in patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations and in models carrying the C797S resistance mutation.[3] Consistent with its selectivity, BAY 2927088 showed no activity in EGFR wild-type tumors, suggesting a potentially favorable safety profile with a wider therapeutic window.[2]
References
Head-to-Head Comparison: BAY 2476568 and Poziotinib in Targeting EGFR/HER2 Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two tyrosine kinase inhibitors (TKIs), BAY 2476568 and poziotinib, which have been investigated for their potential in treating non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations.
Introduction
EGFR and HER2 exon 20 insertion mutations represent a challenging therapeutic target in NSCLC, often conferring resistance to standard EGFR TKIs. This compound is a novel, reversible, and selective inhibitor of EGFR exon 20 insertion mutations. Poziotinib is an irreversible pan-HER inhibitor that has been evaluated in clinical trials for its activity against these mutations. This guide summarizes their preclinical performance, mechanisms of action, and relevant experimental methodologies to aid researchers in understanding their distinct profiles.
Mechanism of Action
This compound is a potent and selective reversible inhibitor that specifically targets EGFR exon 20 insertion mutations[1]. Its mechanism is designed to achieve high potency against the mutated receptor while sparing wild-type (WT) EGFR, potentially leading to a wider therapeutic window[1].
Poziotinib , in contrast, is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4[2][3]. It forms a covalent bond with the cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition[4]. Its smaller size and flexibility are thought to allow it to overcome the steric hindrance caused by exon 20 insertion mutations[3].
Preclinical Data
The following tables summarize the available preclinical data for this compound and poziotinib. It is important to note that a direct head-to-head study comparing these two compounds under the same experimental conditions has not been publicly reported. The data presented here are compiled from different sources.
Table 1: In Vitro Kinase Inhibition Assay Data
| Compound | Target | IC50 (nM) | Source |
| This compound | EGFR ex20ins ASV | < 0.2 | [1] |
| EGFR ex20ins SVD | < 0.2 | [1] | |
| EGFR ex20ins NPH | < 0.2 | [1] | |
| Poziotinib | EGFR (wild-type) | 3.2 | [5] |
| EGFR (T790M/L858R) | 2.2 | [5] | |
| HER2 | 5.3 | [5] | |
| HER4 | 23.5 | [5] |
Table 2: Cellular Activity Data (Ba/F3 Cell Lines)
| Compound | Cell Line | IC50 (nM) | Source |
| This compound | Ba/F3 EGFR ex20ins ASV | 15.3 | [1] |
| Ba/F3 EGFR ex20ins SVD | 11.1 | [1] | |
| Ba/F3 EGFR ex20ins NPH | 67.9 | [1] | |
| Ba/F3 EGFR wild-type | 273 | [1] | |
| Poziotinib | Ba/F3 EGFR ex20ins (average) | 1.0 | [3] |
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Compound | PDX Model | Dosing | Outcome | Source |
| This compound | NSCLC with EGFRex20ins (two models) | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition | [1] |
| Poziotinib | NSCLC with EGFR D770insNPG | 10 mg/kg daily for 4 weeks | 80% reduction in tumor volume | [4] |
| NSCLC with HER2 A775insYVMA | 10 mg/kg daily for 4 weeks | 60% reduction in tumor volume | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test compound (this compound or poziotinib) in 100% DMSO.
-
Serially dilute the stock solution in assay buffer to create a range of concentrations.
-
Prepare a solution of the target kinase (e.g., recombinant EGFR with a specific exon 20 insertion mutation) and its corresponding substrate in kinase reaction buffer.
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction :
-
In a 384-well plate, add the diluted test compound or vehicle control (DMSO).
-
Add the kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
-
Cell Seeding :
-
Seed Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations or wild-type EGFR into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the test compound (this compound or poziotinib) or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor efficacy of a test compound in a mouse PDX model of NSCLC.
-
Model Establishment :
-
Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR or HER2 exon 20 insertion mutation.
-
Surgically implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration :
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound, poziotinib).
-
Administer the compounds orally at the specified doses and schedule (e.g., daily for 28 days).
-
-
Tumor Growth Monitoring :
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Visualizations
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Caption: Experimental workflow for TKI comparison.
Caption: Key characteristics of this compound and Poziotinib.
References
- 1. | BioWorld [bioworld.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of EGFR Exon 20 Insertion Inhibitors in Preclinical Models
A guide for researchers and drug development professionals on the pharmacokinetic profiles of BAY 2476568 and other targeted therapies for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations.
This guide provides a comparative overview of the available preclinical pharmacokinetic data for this compound and other notable epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that target exon 20 insertion mutations. Due to the limited publicly available pharmacokinetic data for this compound in mice, this guide presents qualitative information for this compound and quantitative data for comparator drugs in rodent models to serve as a reference for preclinical drug development.
Executive Summary
This compound is a potent and selective, reversible inhibitor of EGFR with demonstrated activity in in-vivo xenograft models. While specific pharmacokinetic parameters in mice are not publicly available, its efficacy in these models suggests a profile conducive to achieving therapeutic concentrations. For comparison, this guide includes pharmacokinetic data from other EGFR exon 20 inhibitors, such as poziotinib (B1662824) and mobocertinib (B609201), in rodent models. It is important to note that interspecies differences can affect pharmacokinetic profiles.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for EGFR exon 20 inhibitors in rodent models. It is critical to note that direct comparison is challenging due to differences in the species studied (rat vs. mouse) and experimental conditions.
| Compound | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) |
| This compound | Mouse | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Poziotinib | Rat | 2 mg/kg (oral) | Not Specified | 0.67 ± 0.26 h[1] | Not Specified | 2.72 ± 0.85 h[1] |
| Rat | 10 mg/kg (oral) | Not Specified | ~6 h[2] | Increased 1.6-fold with dacomitinib[2] | 4.53 ± 0.85 h[2] | |
| Mobocertinib | Rat | 2, 6, and 18 mg/kg (oral) | Dose-proportional increase | Not Specified | Dose-proportional increase | Not Specified |
Data for poziotinib and mobocertinib were obtained from studies in rats, which may not be directly comparable to mice.
Experimental Protocols
A generalized protocol for assessing the pharmacokinetics of an oral EGFR TKI in mice is provided below. This protocol is based on established methodologies in the field.
Objective: To determine the pharmacokinetic profile of an orally administered EGFR TKI in mice.
Materials:
-
Test compound (EGFR TKI)
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Male or female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.
-
Dosing Formulation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test compound to a cohort of mice via oral gavage. A typical dose volume is 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is typically collected via the saphenous vein or tail vein.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by these inhibitors and a typical workflow for a preclinical pharmacokinetic study.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a murine pharmacokinetic study.
References
Preclinical Toxicology Profile of BAY 2476568: A Comparative Analysis
BAY 2476568 is an investigational, potent, and selective reversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting exon 20 insertion mutations, a driver of non-small cell lung cancer (NSCLC).[1] This guide provides a comparative overview of the preclinical toxicology of this compound and other EGFR inhibitors used in similar indications, including poziotinib, mobocertinib, and amivantamab. The information is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of EGFR Inhibitors
While specific quantitative preclinical toxicology data such as No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose, 50% (LD50) for this compound are not publicly available, its pharmacological profile and the clinical safety of comparator drugs offer valuable insights.
| Feature | This compound | Poziotinib | Mobocertinib | Amivantamab |
| Mechanism of Action | Reversible, potent, and selective inhibitor of EGFR with exon 20 insertion mutations.[1] | Irreversible pan-HER inhibitor. | Irreversible EGFR tyrosine kinase inhibitor targeting EGFR and HER2 exon 20 insertion mutants.[2] | Bispecific antibody targeting EGFR and MET.[3] |
| Selectivity | 20-fold selectivity for EGFR insertion mutations compared to wild-type EGFR in Ba/F3 cells.[1] | Broad ErbB family inhibitory activity. | Selectively targets EGFR and HER2 exon 20 insertion mutants.[2] | Targets both EGFR and MET pathways.[3] |
| Reported Preclinical Models | In vivo xenograft models.[1] | In vitro and in vivo models. | In vivo tumor models of EGFRex20ins-mutated NSCLC. | Preclinical tumor models. |
| General Preclinical Safety Findings | "Well tolerated" in mice at a dose of 100 mg/kg p.o. daily for 28 days. | Toxicity profile consistent with other EGFR inhibitors.[4] | Dose-limiting toxicities related to the gastrointestinal system in rats and dogs.[5] | No single-dose toxicity studies performed; pivotal studies conducted in cynomolgus monkeys.[6] |
| Common Clinical Adverse Events | Data not available. | Diarrhea, stomatitis, rash, decreased appetite, and pruritus.[4] | Diarrhea, nausea, rash, and vomiting.[2] | Rash, infusion-related reactions, nail toxicity, hypoalbuminaemia, and edema.[7] |
Experimental Protocols
Detailed preclinical toxicology protocols for this compound are not publicly available. However, based on general practices for similar compounds, studies would likely include:
-
Single and Repeat-Dose Toxicity Studies: Typically conducted in two species (one rodent, one non-rodent) to identify target organs of toxicity and determine a safe starting dose for clinical trials.[8] For mobocertinib, these studies were conducted in rats and dogs.[5] For amivantamab, repeat-dose toxicity studies were conducted in cynomolgus monkeys.[6]
-
Safety Pharmacology Studies: To evaluate the effects on vital functions, such as cardiovascular, respiratory, and central nervous systems.[9]
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for DNA damage.[10]
-
Carcinogenicity Studies: Generally not required for anticancer pharmaceuticals intended for patients with advanced cancer.[11]
A preclinical study on this compound involved oral administration of 100 mg/kg daily for 28 days in mice with patient-derived xenografts, where the treatment was reported to be well-tolerated.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and the compared tyrosine kinase inhibitors (TKIs) involves the inhibition of the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
Caption: EGFR signaling pathway inhibited by this compound.
A typical preclinical toxicology workflow for a compound like this compound would involve a series of in vitro and in vivo studies to assess its safety profile before it can be tested in humans.
Caption: A general workflow for preclinical toxicology studies.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.eu-south-1.amazonaws.com [s3.eu-south-1.amazonaws.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Step 2: Preclinical Research | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
Validating BAY 2476568 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations.[1] Objective comparison of experimental approaches is crucial for robust preclinical development and for elucidating the mechanism of action of this targeted therapeutic.
Introduction to this compound and Target Engagement
This compound is a novel therapeutic agent that has demonstrated significant inhibitory activity against EGFR harboring exon 20 insertion mutations, a class of mutations notoriously resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1] Validating that this compound directly binds to and inhibits the kinase activity of its intended target, the mutant EGFR, within the complex cellular environment is a critical step in its development. This guide explores three primary methods for confirming target engagement: Western Blotting for Phospho-EGFR, Cellular Thermal Shift Assay (CETSA), and Immunoprecipitation-Western Blot.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. The following table summarizes and compares the key features of the three prominent methods discussed in this guide.
| Feature | Western Blot (Phospho-EGFR) | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Western Blot (Co-IP) |
| Principle | Measures the inhibition of target autophosphorylation upon inhibitor binding. | Ligand binding alters the thermal stability of the target protein. | An antibody enriches the target protein, allowing for the detection of the bound inhibitor or changes in protein-protein interactions. |
| Primary Readout | Change in the phosphorylation status of EGFR and downstream signaling proteins. | Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF). | Presence and intensity of protein bands on a Western blot, confirming interaction. |
| Throughput | Moderate | High (with appropriate detection methods) | Low to Moderate |
| Direct Target Binding | Indirectly confirms target engagement by measuring a downstream effect (inhibition of kinase activity). | Provides direct evidence of target binding in a cellular context. | Can provide direct or indirect evidence of binding. |
| Quantitative | Semi-quantitative to quantitative with proper normalization. | Quantitative | Semi-quantitative |
| Reagent Requirement | Phospho-specific antibodies for EGFR and downstream targets. | Antibody for the target protein (EGFR). | Antibodies for both the target protein (EGFR) and potentially the drug itself or interacting partners. |
Experimental Protocols
Western Blot for Phospho-EGFR and Downstream Signaling
This method assesses the ability of this compound to inhibit the autophosphorylation of EGFR and the subsequent phosphorylation of downstream signaling molecules like Akt and ERK.[2]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing EGFR exon 20 insertion mutations (e.g., Ba/F3 cells engineered to express the mutant EGFR) to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of epidermal growth factor (EGF) for 5-10 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-EGFR (e.g., p-EGFR Y1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[3][4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the binding of a compound to its target protein in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing EGFR exon 20 insertion mutations to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform Western blotting on the soluble fractions as described in the previous protocol, using an antibody against total EGFR.
-
Quantify the band intensities at each temperature and normalize them to the intensity of the sample heated at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.
-
Immunoprecipitation-Western Blot (Co-IP)
This method can be used to confirm the direct interaction between this compound and EGFR or to investigate how the inhibitor affects the interaction of EGFR with other proteins.[7]
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the Western Blot protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against EGFR overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described previously, probing for EGFR to confirm successful immunoprecipitation. To detect interaction partners, probe with antibodies against those specific proteins (e.g., GRB2, SHC).[8]
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Logical Flow for Selecting a Target Validation Method.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of EGFR by a combination of antibodies mediates unconventional EGFR trafficking and degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BAY 2476568 and Next-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is rapidly evolving. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mechanisms, particularly the C797S mutation, and the challenge of targeting EGFR exon 20 insertion mutations have necessitated the development of next-generation inhibitors. This guide provides a comparative analysis of BAY 2476568, a novel EGFR inhibitor, against other key next-generation agents, with a focus on preclinical potency, clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to this compound
This compound is a potent, selective, and reversible inhibitor of EGFR, demonstrating significant activity against EGFR exon 20 insertion mutations.[1] Notably, it also retains potency against the C797S mutation, a common resistance mechanism to third-generation TKIs like osimertinib.[1] Preclinical data have shown its efficacy in various cancer models, including patient-derived xenografts.[2]
Preclinical Efficacy: A Head-to-Head Look
The in-vitro potency of EGFR inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the available preclinical data for this compound and a selection of next-generation EGFR inhibitors against various EGFR mutations.
Table 1: In Vitro Potency (IC50, nM) of this compound Against Various EGFR Mutations
| EGFR Mutation | IC50 (nM) |
| Exon 20 Insertions | |
| insASV | 15.3[2] |
| insSVD | 11.1[2] |
| insNPH | 67.9[2] |
| Activating Mutations | |
| ex19del | 0.6[2] |
| Resistance Mutations | |
| ex19del/C797S | 0.3[2] |
| ex19del/T790M | 54.3[2] |
| ex19del/T790M/C797S | 120[2] |
| Wild-Type EGFR | |
| WT | 273[2] |
Table 2: Comparative In Vitro Potency (IC50, nM) of Next-Generation EGFR Inhibitors Against EGFR Exon 20 Insertions
| Inhibitor | EGFR Exon 20 Insertion Mutation | IC50 (nM) |
| Furmonertinib | S768_D770dup | 11[3][4] |
| A767_V769dup | 14[3] | |
| N771_H773dup | 20[3][4] | |
| Poziotinib | Average of 24 cell lines | ~1-10 (approx.) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Clinical Efficacy in EGFR Exon 20 Insertion-Positive NSCLC
The clinical activity of these inhibitors in patients with NSCLC harboring EGFR exon 20 insertion mutations is a critical determinant of their therapeutic value. The following table summarizes key efficacy endpoints from clinical trials of several next-generation EGFR inhibitors in this patient population.
Table 3: Clinical Efficacy of Next-Generation EGFR Inhibitors in Platinum-Pretreated Patients with EGFR Exon 20 Insertion NSCLC
| Inhibitor | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) in months |
| Mobocertinib | Phase 1/2 (NCT02716116) | 28%[5][6] | 7.3[7] |
| Amivantamab | CHRYSALIS (NCT02609776) | 40%[8] | 8.3[8] |
| Poziotinib | ZENITH20 (NCT03318939) | 15.8% (16mg daily) | 5.5[9] |
| Sunvozertinib | WU-KONG6 (NCT05712902) | 61%[10][11] | Not Reported |
| CLN-081 | Phase 1/2a (NCT04036682) | 41% (at 100mg BID)[12] | 12[12] |
| Furmonertinib | FAVOUR (Phase 1b) | 46.2% (240mg daily, previously treated)[13] | Not Reported |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are generalized protocols for key experiments used in the preclinical evaluation of EGFR inhibitors.
Cell Proliferation Assay (e.g., Ba/F3 cells)
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express various human EGFR mutations. These cells are dependent on the expressed EGFR activity for their proliferation and survival.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test inhibitor (e.g., this compound) for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
EGFR Phosphorylation Assay
-
Cell Culture and Starvation: Cancer cell lines expressing the target EGFR mutations are cultured to sub-confluency and then serum-starved for several hours to reduce basal EGFR signaling.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the EGFR inhibitor for a defined period.
-
EGF Stimulation: Cells are then stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated EGFR (pEGFR) and total EGFR. Alternatively, an ELISA-based assay can be used for quantification.
-
Data Analysis: The level of pEGFR is normalized to the total EGFR level. The percentage of inhibition of EGFR phosphorylation is calculated relative to the EGF-stimulated control without the inhibitor.
Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Tumor fragments from a patient's tumor are surgically implanted into immunocompromised mice.
-
Tumor Growth and Cohort Formation: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to a predetermined schedule and dosage.
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Drug development workflow for EGFR inhibitors.
Conclusion
This compound demonstrates a promising preclinical profile as a potent and selective EGFR inhibitor with activity against clinically relevant exon 20 insertion mutations and the C797S resistance mutation. When compared to other next-generation EGFR inhibitors, the landscape is competitive, with several agents showing significant clinical activity. The choice of a particular inhibitor may depend on the specific EGFR mutation profile, prior treatment history, and the safety profile of the drug. The data presented in this guide, compiled from publicly available sources, aims to provide a valuable resource for researchers and clinicians in the field of oncology drug development. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these promising new agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Approval Summary: Mobocertinib for Metastatic Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A study of high dose furmonertinib in EGFR exon 20 insertion mutation-positive advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Sunvozertinib for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. targetedonc.com [targetedonc.com]
Safety Operating Guide
Navigating the Disposal of Investigational Drug BAY 2476568: A Procedural Guide
Proper disposal of the investigational drug BAY 2476568, a potent and selective EGFR inhibitor, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance. As specific disposal instructions for this compound are not publicly available, researchers and drug development professionals must adhere to established best practices for the disposal of investigational pharmaceutical agents.
The primary directive for the disposal of any investigational drug is to follow the specific instructions provided by the drug's sponsor or manufacturer. This information is typically detailed in the Safety Data Sheet (SDS) or the clinical trial protocol. In the absence of such documentation, a set of general but stringent procedures should be implemented, focusing on risk assessment, regulatory adherence, and secure handling.
Core Disposal Principles for Investigational Compounds
All personnel handling investigational drugs like this compound must be trained on the potential hazards and the institution's specific disposal policies. The disposal process should be meticulously documented, with records maintained for a minimum of three years.[1]
Used or unused investigational medications are to be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by the industry sponsors.[1] This often involves incineration by a licensed environmental management vendor to ensure complete destruction.[1][2]
Step-by-Step Disposal Protocol
-
Hazardous Waste Determination: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under RCRA guidelines.[1] As an EGFR inhibitor, it may be categorized with other antineoplastic agents, which are often considered hazardous.[4][5]
-
Segregation and Labeling:
-
Hazardous Waste: If deemed hazardous, full, partially full, and empty vials or ampules must be discarded into a designated hazardous waste container, often a white, screw-top container for incineration.[2] All patient information must be de-identified before disposal.[2]
-
Non-Hazardous Waste: If determined to be non-hazardous, the compound may be placed in a red biohazard-chemotoxic container for incineration.[1] Empty oral medication bottles without protected patient information can be discarded in the regular trash.[1]
-
-
Secure Storage and Transport: All investigational drug waste must be stored in a secure, limited-access area until it is collected for disposal.[3] An environmental professional will typically pick up the waste and transport it in a Department of Transportation (DOT) approved container to a licensed storage and disposal facility.[1]
-
Documentation of Destruction: Unused investigational drug containers should be documented in an electronic drug accountability system.[2] A certificate of destruction should be obtained from the disposal vendor and kept on file.[1][2] The destruction process should be witnessed by a second staff member or a sponsor representative.[2]
Key Disposal Considerations
| Consideration | Description |
| Regulatory Framework | Disposal must comply with federal (RCRA), state, and local regulations. |
| Sponsor Directives | The drug sponsor's instructions for return or destruction of unused medication are paramount.[3][4][5] |
| Hazard Classification | Determination of whether the compound is a hazardous waste is a critical first step. |
| Container Types | Use designated and properly labeled containers for hazardous and non-hazardous pharmaceutical waste.[1][2] |
| Incineration | Incineration is the standard method of destruction for investigational drugs.[1][2] |
| Record Keeping | Meticulous records of drug accountability and destruction are required.[1][2][3] |
Disposal Workflow for Investigational Drugs
Figure 1. A logical workflow for the proper disposal of an investigational drug.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's environmental health and safety protocols for definitive disposal procedures.
References
Personal protective equipment for handling BAY 2476568
This document provides essential safety and logistical information for handling BAY 2476568, a potent and mutant-selective EGFR inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on best practices for handling potent, potentially cytotoxic small molecule enzyme inhibitors in a research laboratory setting. This information is intended to supplement, not replace, your institution's specific safety protocols and the manufacturer's official safety recommendations.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Receiving and Storage | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Weighing and Aliquoting (Solid Form) | - Ventilation: Certified chemical fume hood or powder containment hood. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable gown over a standard laboratory coat. - Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a fume hood. |
| Solution Preparation and Handling | - Ventilation: Certified chemical fume hood. - Gloves: Two pairs of nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard laboratory coat. |
| Experimental Use (e.g., cell culture) | - Ventilation: Class II biological safety cabinet. - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize risk when handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty vials, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The container should be compatible with the solvents used.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Follow your institution's and local environmental regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area. |
Signaling Pathway of this compound
This compound is a potent inhibitor of EGFR exon20 insertion mutants. Its mechanism of action involves the inhibition of EGFR phosphorylation, which subsequently reduces the phosphorylation of downstream signaling proteins such as ERK1/2 and Akt.
Caption: Inhibition of EGFR signaling pathway by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
